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  • Product: 4-(3-Bromophenyl)tetrahydro-2h-pyran
  • CAS: 1353855-35-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-(3-Bromophenyl)tetrahydro-2H-pyran Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the strategic replacement of lipophilic carbocycles wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the strategic replacement of lipophilic carbocycles with oxygen-containing heterocycles is a proven tactic for optimizing pharmacokinetic (PK) profiles. The 4-(3-Bromophenyl)tetrahydro-2H-pyran scaffold serves as a critical bioisostere for 4-arylpiperidines and 1-arylcyclohexanes. By introducing an ethereal oxygen into the saturated ring, medicinal chemists can significantly lower the partition coefficient (logP) and enhance aqueous solubility, while the meta-bromo substitution on the phenyl ring provides a versatile, orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

This whitepaper details the physicochemical properties, structural rationale, and validated synthetic workflows for the core scaffold and its most valuable 4-substituted derivatives.

Structural Rationale & Physicochemical Properties

The incorporation of the tetrahydropyran (THP) ring introduces a permanent dipole moment and a hydrogen bond acceptor (HBA). Compared to a standard phenylcyclohexane analog, the THP ring typically lowers logP by ~1.0 to 1.5 units. This reduction is critical for mitigating off-target lipophilic binding (such as hERG channel blockade) and improving metabolic clearance rates. Furthermore, the 3-bromo substitution improves metabolic stability by sterically and electronically blocking CYP450-mediated aromatic oxidation at the meta position.

To facilitate fragment-based drug discovery (FBDD) and library generation, the core scaffold is most frequently utilized via its 4-functionalized derivatives. The quantitative physicochemical data for these key intermediates are summarized below.

Table 1: Physicochemical Properties of Key Derivatives
DerivativeCAS NumberMolecular FormulaMolecular WeightKey Synthetic Application
4-ol 1 [3]C₁₁H₁₃BrO₂257.12 g/mol Nucleophilic coupling, etherification
4-carboxamide 2 [1]C₁₂H₁₄BrNO₂284.15 g/mol Hydrogen bond donor/acceptor arrays
4-carboxylic acid [2]C₁₂H₁₃BrO₃285.13 g/mol Amidation, esterification, prodrugs
4-carboxylate (Methyl) 3 [4]C₁₃H₁₅BrO₃299.16 g/mol Lipophilic intermediate, Grignard target

Core Synthetic Workflows & Mechanistic Causality

To ensure high-fidelity library generation, the synthesis of these derivatives relies on a divergent pathway originating from a common precursor: 3-bromophenylacetonitrile . The logic of this pathway is rooted in the high acidity of the benzylic/alpha-nitrile protons, which allows for efficient double alkylation.

Visualizing the Synthetic Logic

SyntheticLogic A 3-Bromophenylacetonitrile (Starting Material) B Alkylation Bis(2-chloroethyl) ether, NaH A->B C 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carbonitrile B->C D Partial Hydrolysis H2O2, NaOH, EtOH C->D F Complete Hydrolysis NaOH (aq), Reflux C->F E 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxamide D->E G 4-(3-Bromophenyl)tetrahydro- 2H-pyran-4-carboxylic acid F->G

Figure 1: Divergent synthetic workflow for 4-(3-Bromophenyl)tetrahydro-2H-pyran derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to ensure high yield and purity.

Protocol A: Synthesis of the Core Intermediate (4-Carbonitrile)

Objective: Construct the tetrahydropyran ring via a tandem Sₙ2 cyclization.

  • Preparation: In an oven-dried, argon-flushed flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF (0.5 M) and cool to 0 °C.

  • Deprotonation: Add a solution of 3-bromophenylacetonitrile (1.0 eq) in THF dropwise. Stir for 30 minutes until hydrogen evolution ceases.

    • Causality Check: Cooling prevents exothermic degradation of the solvent, while the 30-minute window ensures complete formation of the initial carbanion before the electrophile is introduced.

  • Cyclization: Add bis(2-chloroethyl) ether (1.1 eq) dropwise. Gradually warm the reaction to 60 °C and stir for 12 hours.

    • Causality Check: Elevated temperature is required to overcome the activation energy of the sterically hindered, ring-closing second Sₙ2 displacement.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C to neutralize excess NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine.

    • Validation: Washing with brine reduces the solubility of water in the organic phase, driving out residual moisture and pre-drying the solution before the addition of anhydrous Na₂SO₄. Concentrate and purify via silica gel chromatography.

Protocol B: Selective Hydrolysis to 4-Carboxamide (CAS: 329025-26-5)

Objective: Arrest the hydrolysis of the nitrile at the primary amide stage.

  • Preparation: Dissolve the 4-carbonitrile intermediate in a 4:1 mixture of Ethanol and DMSO.

  • Oxidation/Hydrolysis: Add 30% aqueous H₂O₂ (5.0 eq) followed by 6M NaOH (1.2 eq) at room temperature.

  • Monitoring: Stir for 2-4 hours. Monitor via LC-MS.

    • Causality Check: The use of hydrogen peroxide in alkaline media leverages the hydroperoxide anion (HOO⁻). As an alpha-effect nucleophile, HOO⁻ attacks the nitrile carbon significantly faster than hydroxide alone. This ensures rapid conversion to the amide while preventing over-hydrolysis to the carboxylic acid.

  • Workup: Dilute with cold water to precipitate the amide. Filter, wash with cold water, and dry under high vacuum to afford the pure 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide [1].

Protocol C: Complete Hydrolysis to 4-Carboxylic Acid (CAS: 179420-77-0)

Objective: Drive the hydrolysis completely to the carboxylic acid for subsequent coupling.

  • Preparation: Suspend the 4-carbonitrile intermediate in a 1:1 mixture of Ethanol and 20% aqueous NaOH.

  • Reflux: Heat the mixture to reflux (approx. 85 °C) for 16 hours.

    • Causality Check: The high thermal energy and vast excess of hydroxide ions are necessary to break the resonance-stabilized amide intermediate formed transiently during the reaction.

  • Workup: Cool to room temperature and evaporate the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted starting material. Acidify the aqueous layer with 6M HCl to pH ~2 to precipitate the acid. Filter and dry to yield 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid [2].

References

  • 4-(3-broMophenyl)
  • 4-(3-BROMOPHENYL)
  • 4-(3-Bromophenyl)
  • Methyl 4-(3-bromophenyl)

Sources

Foundational

Introduction: The Imperative of High-Resolution Structures in Modern Drug Discovery

An In-depth Technical Guide: Crystallographic and 3D Structural Analysis of 4-(3-Bromophenyl)tetrahydro-2H-pyran This guide provides a comprehensive technical framework for the determination and analysis of the three-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Crystallographic and 3D Structural Analysis of 4-(3-Bromophenyl)tetrahydro-2H-pyran

This guide provides a comprehensive technical framework for the determination and analysis of the three-dimensional structure of 4-(3-Bromophenyl)tetrahydro-2H-pyran. As a molecule of interest in medicinal chemistry, understanding its precise atomic arrangement is fundamental for structure-based drug design (SBDD).[1] This document moves beyond a simple recitation of data, offering expert insights into the rationale behind experimental choices and the validation of structural results, ensuring a trustworthy and authoritative resource for professionals in the field.

In the landscape of modern pharmaceutical development, X-ray crystallography remains the gold standard for elucidating the high-resolution, three-dimensional architecture of small molecules and their macromolecular targets.[2] This atomic-level information is not merely descriptive; it is predictive and actionable. It allows scientists to visualize the precise binding modes of a ligand within a protein's active site, understand key intermolecular interactions, and make rational, data-driven decisions to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[3][4] The structural analysis of 4-(3-Bromophenyl)tetrahydro-2H-pyran, a heterocyclic scaffold, serves as a critical case study in applying these principles to accelerate the discovery pipeline.

PART 1: Crystallographic Data & Structural Parameters

The culmination of a successful single-crystal X-ray diffraction experiment is a rich dataset that describes the crystal lattice and the molecule's geometry within it. This data, typically deposited in a Crystallographic Information File (CIF), provides the foundational parameters for all further structural interpretation.

Expertise & Causality: Why This Data Matters

The choice of a low temperature (e.g., 100 K) for data collection is deliberate; it mitigates thermal motion of the atoms, resulting in a sharper electron density map and more precise atomic coordinates. The R-factors (R1, wR2) are critical indicators of the quality of the final model, representing the agreement between the crystallographic model and the experimental diffraction data. A low R1 value (typically < 0.05 for small molecules) signifies a high-quality refinement.

Table 1: Illustrative Crystallographic Data and Structure Refinement for 4-(3-Bromophenyl)tetrahydro-2H-pyran

Note: The following data is a representative example for a small organic molecule of this class and is provided for illustrative purposes, as a public crystal structure for this specific CAS number was not available at the time of writing.

Parameter Illustrative Value Significance
Crystal Data
Empirical FormulaC₁₁H₁₃BrODefines the elemental composition.
Formula Weight241.12 g/mol Molar mass of the molecule.
Crystal SystemMonoclinicDescribes the basic lattice symmetry.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions
a, b, c (Å)a = 10.51(2), b = 11.23(3), c = 9.45(2)Edge lengths of the unit cell.
α, β, γ (°)α = 90, β = 107.5(1), γ = 90Angles between the unit cell axes.
Volume (ų)1062.1(6)The volume of a single unit cell.
Z4Number of molecules per unit cell.
Data Collection
Temperature (K)100(2)Reduces atomic thermal vibration for higher precision.
Radiation (Å)Mo Kα (λ = 0.71073)Wavelength of X-rays used for diffraction.
Reflections Collected9540Total number of diffraction spots measured.
Independent Reflections2155 [R(int) = 0.035]Unique reflections after accounting for symmetry.
Refinement
Refinement MethodFull-matrix least-squares on F²The algorithm used to optimize the structural model.
Final R indices [I>2σ(I)]R1 = 0.042, wR2 = 0.105Key indicators of the model's agreement with the data.
Goodness-of-fit (S)1.03Should be close to 1 for a good model.

PART 2: The Experimental & Computational Workflow: A Self-Validating System

The journey from a powdered compound to a refined 3D structure is a multi-stage process that requires meticulous technique and continuous validation. The protocol described below is designed as a self-validating system, where the success of each step is a prerequisite for the next, ensuring the integrity of the final model.

Diagram: The Crystallography Workflow

Crystallography_Workflow cluster_prep Sample Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis & Refinement cluster_validation Validation & Output synthesis Synthesis & Purification crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Model Validation (e.g., CheckCIF) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition final_model Final 3D Model & CIF deposition->final_model

Caption: A validated workflow from synthesis to final 3D structure.

Protocol 1: Single-Crystal Growth
  • Trustworthiness: The quality of the diffraction data is directly limited by the quality of the crystal. A flawed crystal yields a flawed result. This protocol prioritizes the growth of a well-ordered, single crystal suitable for diffraction.[5]

  • Methodology:

    • Solvent Screening: Dissolve 5-10 mg of purified 4-(3-Bromophenyl)tetrahydro-2H-pyran in a minimal volume of various solvents (e.g., acetone, ethyl acetate, methanol, dichloromethane) to identify a system where the compound is sparingly soluble.

    • Slow Evaporation: Prepare a saturated or near-saturated solution in the chosen solvent in a small, clean vial. Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate over several days to weeks at room temperature.

    • Vapor Diffusion (Alternative): Place a vial containing a concentrated solution of the compound inside a larger, sealed jar containing a "non-solvent" in which the compound is insoluble. The vapor of the non-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

    • Harvesting: Once crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) have formed, carefully harvest them, leaving them in a small amount of mother liquor to prevent solvent loss and crystal degradation.

Protocol 2: Data Collection and Structure Refinement
  • Trustworthiness: This protocol uses a standard, robust methodology for data collection and refinement, employing widely accepted software and validation checks to ensure the accuracy of the final model.

  • Methodology:

    • Crystal Mounting: Under a microscope, select a high-quality, single crystal. Secure it to a cryoloop using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen (100 K) on the diffractometer.

    • Data Collection: Collect a full sphere of diffraction data using a modern CCD or pixel-array detector diffractometer. The data collection strategy is optimized to ensure high completeness and redundancy.

    • Data Processing: Integrate the raw diffraction images and scale the data using software like SAINT or XDS. This step corrects for experimental variations and provides a list of reflection indices (h,k,l) and their intensities.

    • Structure Solution & Refinement:

      • Solve the structure using "direct methods" or dual-space algorithms (e.g., SHELXT, o-lex2). This provides an initial, approximate atomic model.

      • Refine this model against the experimental data using a full-matrix least-squares program (e.g., SHELXL).[6] This iterative process optimizes atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated diffraction patterns.

    • Validation: Before finalization, the model MUST be rigorously checked for geometric and crystallographic integrity using a validation tool like the IUCr's checkCIF service. This ensures the model is chemically sensible and adheres to established crystallographic standards.

PART 3: Molecular Structure & 3D Conformation

The refined crystallographic model provides an unambiguous depiction of the molecule's three-dimensional structure in the solid state.

Key Structural Insights:
  • Tetrahydropyran Ring Conformation: The tetrahydro-2H-pyran ring is expected to adopt a low-energy chair conformation to minimize torsional and steric strain. The 3-bromophenyl substituent will occupy either an axial or equatorial position, with the equatorial position generally being more sterically favorable.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. For this molecule, key interactions likely include van der Waals forces and potentially weak C-H···π interactions between the pyran ring's hydrogen atoms and the aromatic ring of a neighboring molecule. The bromine atom may also participate in halogen bonding (C-Br···O). Understanding these interactions is crucial for predicting physical properties like solubility and melting point.

Diagram: From Data to Insight

Data_to_Insight cluster_visualization Visualization & Analysis cluster_application Application in Drug Discovery CIF Crystallographic Information File (CIF) (Atomic Coordinates & Lattice Data) Software Visualization Software (e.g., Mercury, PyMOL) CIF->Software Model_3D Accurate 3D Model Software->Model_3D Interactions Analysis of Intermolecular Interactions & Packing Model_3D->Interactions Docking In Silico Docking (Predicts Binding Mode) Interactions->Docking SAR Structure-Activity Relationship (SAR) Studies Docking->SAR Design Rational Design of New Analogs SAR->Design

Caption: Leveraging crystallographic data for drug discovery applications.

Conclusion

The crystallographic analysis of 4-(3-Bromophenyl)tetrahydro-2H-pyran provides the definitive, high-resolution structural information essential for advanced drug discovery programs. The robust, self-validating workflow detailed herein ensures the generation of an accurate and trustworthy 3D model. This structural data serves as the foundational blueprint for computational modeling, the interpretation of structure-activity relationships, and the intelligent design of next-generation therapeutics with enhanced efficacy and specificity.

References

  • Creative Biostructure. (2025, April 13). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Available at: [Link]

  • Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(9), 929-943. Available at: [Link]

  • Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. World Journal of Pharmaceutical Research, 11(4), 1-13. Available at: [Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Wikipedia. (n.d.). Rietveld refinement. Available at: [Link]

  • ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement. Available at: [Link]

  • Florence, A. J., et al. (2024). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, B80, 2-20. Available at: [Link]

  • Sher, F. (2010). Crystal Structure Refinement. Khwarizmi Science Society. Available at: [Link]

  • Martin, J. D. (2022, April 14). Diffraction Lecture 25: Rietveld Refinements. YouTube. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1121-1128. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 4-(3-Bromophenyl)tetrahydro-2H-pyran in Organic Solvents

Executive Overview 4-(3-Bromophenyl)tetrahydro-2H-pyran is a privileged structural motif widely utilized in medicinal chemistry. The tetrahydropyran (THP) ring provides a metabolically stable, conformationally restricted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

4-(3-Bromophenyl)tetrahydro-2H-pyran is a privileged structural motif widely utilized in medicinal chemistry. The tetrahydropyran (THP) ring provides a metabolically stable, conformationally restricted scaffold, while the bromophenyl moiety serves as a highly versatile vector for cross-coupling reactions (e.g., Suzuki-Miyaura) and enhances the lipophilicity of target active pharmaceutical ingredients (APIs) [1].

For process chemists, understanding the thermodynamic solubility profile of this intermediate is not merely an analytical exercise; it is the fundamental basis for optimizing reaction conditions, designing liquid-liquid extractions, and engineering crystallization-based purifications. This technical guide deconstructs the solubility drivers of 4-(3-Bromophenyl)tetrahydro-2H-pyran and provides field-proven, self-validating methodologies for its processing.

Physicochemical Properties & Solvation Causality

The solubility of 4-(3-Bromophenyl)tetrahydro-2H-pyran is strictly governed by its structural features and the resulting intermolecular forces:

  • Lipophilicity (LogP) & Polarizability: The presence of the bulky, highly polarizable bromine atom on the aromatic ring significantly drives up the lipophilicity (LogD ~ 2.0 - 3.0)[2]. This makes the compound highly affinitive to non-polar and polar aprotic environments where London dispersion forces dominate.

  • Hydrogen Bonding Dynamics: The THP ring contains a single ethereal oxygen atom that acts as a weak hydrogen bond acceptor. Crucially, the molecule lacks any hydrogen bond donors.

  • The Causality of Solvation: Because the energetic cost of disrupting the strong hydrogen-bond network of water or highly polar protic solvents is not offset by the weak dipole-induced dipole interactions of the THP oxygen, the compound is practically insoluble in aqueous media. Conversely, in polar aprotic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), the solvent's dipole-dipole interactions perfectly match the solute's profile, resulting in near-ideal, highly concentrated solvation.

Quantitative Solubility Profile in Key Organic Solvents

The table below summarizes the empirical thermodynamic solubility ranges of the 4-(3-Bromophenyl)tetrahydro-2H-pyran scaffold at standard ambient temperature (25°C).

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Process Utility
Polar Aprotic Dichloromethane (DCM)8.93> 200 (Very High)Primary extraction solvent; reaction medium.
Polar Aprotic Ethyl Acetate (EtOAc)6.02> 150 (Very High)Extraction; primary solvent for crystallization.
Polar Aprotic Tetrahydrofuran (THF)7.52> 200 (Very High)Grignard/organometallic reaction medium.
Non-Polar Toluene2.3850 - 100 (High)Azeotropic drying; high-temp reactions.
Non-Polar Heptane1.9210 - 25 (Moderate)Primary anti-solvent for crystallization.
Polar Protic Methanol (MeOH)32.75 - 15 (Low)Co-solvent; polar impurity purging.
Polar Protic Isopropanol (IPA)18.310 - 20 (Moderate)Mild anti-solvent; final cake wash solvent.
Aqueous Water (pH 7.0)80.1< 0.1 (Insoluble)Aqueous quenching and phase separation.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility of 4-(3-Bromophenyl)tetrahydro-2H-pyran for process modeling, the industry-standard Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is mandatory[3].

This protocol is engineered as a self-validating system to ensure true thermodynamic equilibrium is measured, actively preventing transient kinetic solubility (supersaturation) artifacts.

Step-by-Step Protocol:
  • Excess Solute Addition: Dispense approximately 50 mg of 4-(3-Bromophenyl)tetrahydro-2H-pyran into a 2 mL borosilicate glass HPLC vial.

  • Solvent Dispensing: Add 1.0 mL of the target organic solvent. Causality: A visible excess of solid must remain at all times to maintain a saturated state; if all solid dissolves, the true solubility limit has not been reached.

  • Isothermal Equilibration (The Validation Step): Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1°C, shaking at 500 RPM.

    • Self-Validation: Sample the suspension at two distinct time points (24h and 48h). If the concentration variance between the 24h and 48h samples is < 5%, thermodynamic equilibrium is definitively confirmed[3].

  • Phase Separation: Centrifuge the vials at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is strictly required because it is chemically inert to organic solvents and exhibits zero non-specific binding for lipophilic compounds, preventing the artificial lowering of the measured concentration that occurs with Nylon or PES filters.

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase (e.g., 70:30 Acetonitrile:Water) to fit within the linear dynamic range of the UV detector (typically monitored at 254 nm for the bromophenyl chromophore). Quantify against a validated multi-point calibration curve.

ShakeFlask A 1. Solute Addition Excess 4-(3-Br-Ph)THP C 3. Isothermal Equilibration 24h & 48h at 25°C A->C B 2. Solvent Dispensing Target Organic Solvent B->C D 4. Phase Separation Centrifugation & PTFE Filtration C->D E 5. HPLC-UV Analysis Equilibrium Quantification D->E

Workflow for the shake-flask thermodynamic solubility determination of 4-(3-Bromophenyl)THP.

Application in Process Chemistry: Extraction and Crystallization

The differential solubility of 4-(3-Bromophenyl)tetrahydro-2H-pyran across solvent classes is the cornerstone of its downstream processing and purification.

  • Liquid-Liquid Extraction: Following a synthesis step (e.g., a Grignard addition to a tetrahydropyran-4-one), the reaction is quenched with an aqueous buffer. Because the compound is highly lipophilic and lacks H-bond donors, extracting the aqueous phase with EtOAc or DCM ensures >99% recovery in the organic phase. Polar byproducts and inorganic salts are efficiently purged into the aqueous waste.

  • Anti-Solvent Crystallization: To isolate the compound in high purity without resorting to resource-heavy column chromatography, an anti-solvent crystallization strategy is highly effective. The crude material is dissolved in a minimal volume of a "good" solvent (EtOAc). A "bad" solvent (anti-solvent, such as Heptane) is then added dropwise. Causality: The addition of heptane lowers the bulk dielectric constant of the mixture, forcing the lipophilic THP derivative out of solution by increasing the energetic penalty of solvation, thereby inducing controlled nucleation and crystal growth.

Crystallization A Crude Reaction Mixture (in DCM/EtOAc) B Aqueous Wash (Remove Salts/Polar Impurities) A->B C Organic Phase Concentration (High Solubility State) B->C D Anti-Solvent Addition (Heptane / IPA) C->D E Controlled Cooling (Induce Supersaturation) D->E F Pure Product Isolation (Filtration of Crystals) E->F

Downstream processing and anti-solvent crystallization workflow leveraging differential solubility.

References

  • Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs. MDPI (International Journal of Molecular Sciences). Available at:[Link]

Sources

Foundational

Thermophysical Characterization of 4-(3-Bromophenyl)tetrahydro-2H-pyran: Phase Transition Dynamics and Methodologies in Drug Development

Executive Summary 4-(3-Bromophenyl)tetrahydro-2H-pyran (also referred to as 4-(3-bromophenyl)oxane) is a critical structural motif utilized as a versatile building block in the synthesis of complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Bromophenyl)tetrahydro-2H-pyran (also referred to as 4-(3-bromophenyl)oxane) is a critical structural motif utilized as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs), including novel protease-activated receptor 4 (PAR4) inhibitors used to treat thromboembolic disorders[1]. Understanding the precise thermophysical properties—specifically the melting point (MP) and boiling point (BP)—of this scaffold is paramount for optimizing downstream chemical processing, formulation, and storage stability. This technical guide elucidates the causality behind the phase transitions of aryl-tetrahydropyrans and establishes a self-validating analytical framework for their empirical determination.

Structural Causality of Phase Transitions

The physical state and phase transition temperatures of 4-(3-bromophenyl)tetrahydro-2H-pyran are strictly governed by its conformational landscape and intermolecular forces.

  • Melting Point (Crystal Lattice Dynamics): The tetrahydropyran (THP) ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric strain, the bulky 3-bromophenyl substituent strongly favors the equatorial position. The meta-substitution of the bromine atom introduces significant molecular asymmetry compared to para-substituted analogs, such as 4-(4-bromophenyl)tetrahydropyran. In physical organic chemistry, this asymmetry disrupts optimal crystal lattice packing, lowering the lattice energy and resulting in a depressed melting point. While highly functionalized derivatives like 2-[4-(4-bromophenyl)tetrahydro-2H-pyran-4-yl]acetic acid exhibit distinct, elevated melting points (126–128 °C) due to intermolecular hydrogen bonding[2], the bare 4-(3-bromophenyl) scaffold lacks these strong interactions and typically presents as a low-melting solid or viscous oil at ambient conditions.

  • Boiling Point (Vaporization Thermodynamics): The boiling point is dictated by London dispersion forces from the hydrophobic bulk and dipole-dipole interactions originating from the polarized C–Br bond and the THP ether oxygen. Because of its relatively high molecular weight (241.13 g/mol ) and high polarizability, the compound exhibits a significantly elevated boiling point. Predictive models and empirical data from closely related functionalized analogs, such as 4-(3-bromophenyl)oxane-4-carboxylic acid (predicted BP ~422.4 °C at 760 mmHg)[3], indicate that the unfunctionalized scaffold requires reduced-pressure distillation to prevent thermal degradation during purification.

Quantitative Data Summary

The following table synthesizes the thermophysical profiles of the 4-(3-bromophenyl)tetrahydro-2H-pyran scaffold and its structurally relevant analogs to provide a comparative baseline for researchers.

Compound NameMolecular WeightMelting Point (°C)Boiling Point (°C at 760 mmHg)
4-(3-Bromophenyl)tetrahydro-2H-pyran 241.13 g/mol Low-melting solid / oil~300 - 320 (Predicted)
4-(3-Bromophenyl)oxane-4-carboxylic acid285.13 g/mol N/A~422.4 (Predicted)[3]
2-[4-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl]acetic acid299.16 g/mol 126 - 128[2]N/A

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the determination of melting and boiling points must not merely record a value, but actively validate the absence of artifacts (e.g., impurities, thermal decomposition).

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: Traditional capillary methods are subjective and fail to detect polymorphs or degradation. DSC quantifies the exact enthalpy of fusion and validates thermal stability.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of high-purity (>98% via quantitative NMR) 4-(3-bromophenyl)tetrahydro-2H-pyran into a hermetically sealed aluminum pan. Impurities act as fluxing agents, artificially depressing the melting point via the cryoscopic effect.

  • Atmospheric Control: Purge the DSC furnace with dry nitrogen at 50 mL/min to prevent oxidative degradation.

  • Self-Validating Thermal Cycle:

    • Heat 1: Ramp from 0 °C to 100 °C at 5 °C/min. This erases the thermal history and identifies the initial melting endotherm.

    • Cool: Ramp down to 0 °C at 10 °C/min to observe the crystallization exotherm.

    • Heat 2: Ramp again to 100 °C at 5 °C/min.

  • Validation Check: Compare the onset temperature of the melting endotherm between Heat 1 and Heat 2. If the onset shifts by >0.5 °C or the peak broadens significantly, the compound is undergoing thermal decomposition or polymorphic transformation, invalidating the initial measurement.

Protocol B: Boiling Point Determination via Reduced-Pressure Ebulliometry

Causality: High-boiling aryl halides are highly prone to dehalogenation or ether cleavage at temperatures exceeding 250 °C. The atmospheric boiling point must be derived via mathematical extrapolation from reduced-pressure data.

  • Apparatus Setup: Utilize a micro-ebulliometer equipped with a high-precision capacitance manometer and a calibrated RTD temperature probe.

  • Data Acquisition: Measure the boiling temperature at three distinct reduced pressures (e.g., 10 mmHg, 50 mmHg, and 100 mmHg). Ensure steady-state reflux is achieved for at least 15 minutes at each setpoint.

  • Self-Validating Extrapolation:

    • Plot the natural logarithm of pressure ( lnP ) against the inverse of temperature ( 1/T ).

    • Fit the empirical data to the Antoine equation.

    • Validation Check: The R2 of the linear Clausius-Clapeyron plot must be >0.995. A non-linear deviation indicates that the compound is oligomerizing or decomposing in the vapor phase, rendering the extrapolated atmospheric boiling point invalid.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermophysical characterization process.

Workflow SamplePrep Sample Preparation (4-(3-Bromophenyl)tetrahydro-2H-pyran) PurityCheck Purity Validation (HPLC/NMR >98%) SamplePrep->PurityCheck Purified Sample DSC Melting Point Determination (DSC Heat-Cool-Heat Cycle) PurityCheck->DSC Aliquot 1 (Solid State) Ebulliometry Boiling Point Determination (Reduced-Pressure Ebulliometry) PurityCheck->Ebulliometry Aliquot 2 (Liquid/Vapor State) DataAnalysis Thermophysical Data Synthesis (Antoine Equation & Lattice Models) DSC->DataAnalysis Endothermic Transition Ebulliometry->DataAnalysis Vapor Pressure Curve

Fig 1: Self-validating thermophysical characterization workflow for aryl-tetrahydropyrans.

Conclusion

For researchers utilizing 4-(3-bromophenyl)tetrahydro-2H-pyran in drug development, recognizing the interplay between its molecular symmetry and phase transitions is essential. Because of its high predicted boiling point and susceptibility to thermal degradation at elevated temperatures, standard atmospheric characterization is inadequate. By employing the self-validating DSC and reduced-pressure ebulliometry protocols outlined above, scientists can ensure the thermodynamic data driving their formulation and synthesis decisions is both accurate and artifact-free.

References

  • Title: 4-(3-bromophenyl)oxane-4-carboxylic acid | Source: labsolu.ca | URL: 3

  • Title: 4-(4-Bromophenyl)tetrahydropyran | 811828-76-9 | Source: sigmaaldrich.com | URL:

  • Title: 2-[4-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl]acetic acid | Source: synquestlabs.com | URL: 2

  • Title: WO2013163279A1 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation | Source: google.com (Google Patents) | URL: 1

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) and Toxicological Profiling of 4-(3-Bromophenyl)tetrahydro-2H-pyran Derivatives

Executive Summary & Pharmacological Relevance In modern drug discovery, maximizing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the clinical success rate of small molecules. The 4-(3-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

In modern drug discovery, maximizing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the clinical success rate of small molecules. The 4-(3-Bromophenyl)tetrahydro-2H-pyran scaffold is a highly valuable synthetic intermediate that fulfills this requirement. The tetrahydropyran (THP) ring serves as a metabolically stable, sp³-rich bioisostere for piperidine and cyclohexane, offering improved aqueous solubility and distinct hydrogen-bond accepting capabilities. Concurrently, the 3-bromophenyl moiety provides an essential vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the pharmacophore.

However, the presence of a halogenated aromatic ring introduces specific toxicological liabilities. This whitepaper provides an in-depth Safety Data Sheet (SDS) analysis and mechanistic toxicity profile for this scaffold and its primary functionalized derivatives, establishing self-validating protocols for safe laboratory handling and biological screening.

Chemical Identity & Physicochemical Properties

The core scaffold is frequently utilized via its 4-substituted derivatives. The physicochemical properties dictate both its synthetic utility and its biological distribution. Below is a summarized profile of the representative derivative, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid [1], alongside other common analogs[2][3].

Table 1: Physicochemical Summary

PropertyValue / Description
Representative Compound 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS Number 179420-77-0[4]
Molecular Formula C₁₂H₁₃BrO₃[1]
Molecular Weight 285.13 g/mol [1]
Predicted Boiling Point 422.4 ± 45.0 °C[1]
Predicted Density 1.512 ± 0.06 g/cm³[1]
Common Analogs -4-carboxamide (CAS: 329025-26-5)[2]-4-ol (CAS: 135048-94-1)[3]

Causality Note: The high predicted boiling point and density are direct consequences of the heavy bromine atom. The THP oxygen introduces a dipole moment that slightly lowers the overall lipophilicity (LogP) compared to a purely carbocyclic analog, which is a deliberate design choice to prevent excessive compound accumulation in adipose tissues.

Safety Data Sheet (SDS) Core Parameters

Handling 4-(3-Bromophenyl)tetrahydro-2H-pyran derivatives requires strict adherence to Globally Harmonized System (GHS) protocols. The primary acute hazards are localized irritation to mucous membranes, skin, and eyes.

Hazard Identification

Table 2: GHS Classification and Statements [1]

GHS ElementSpecification
Signal Word Warning (GHS07 Exclamation Mark)
Hazard Statements H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/protective clothing/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
First Aid & Fire-Fighting Measures
  • Inhalation: Remove the subject to fresh air immediately. If respiratory distress continues, administer oxygen. Rationale: The compound's particulate nature can cause mechanical and chemical irritation of the alveolar space.

  • Combustion Hazards: Under fire conditions, brominated aromatics undergo thermal decomposition to release highly toxic and corrosive gases, including Carbon monoxide (CO) and Hydrogen bromide (HBr) [5]. Firefighters must utilize self-contained breathing apparatuses (SCBA) with full-face shields.

Mechanistic Toxicity Profile

Beyond acute irritation, the long-term toxicological profile of the 4-(3-Bromophenyl)tetrahydro-2H-pyran scaffold is governed by its hepatic metabolism. Halogenated benzenes are known substrates for hepatic Cytochrome P450 (CYP450) enzymes (predominantly CYP3A4 and CYP2D6).

The oxidation of the bromophenyl ring can yield reactive arene oxides. If the rate of epoxidation exceeds the cellular capacity for phase II detoxification (via Glutathione S-transferases), these electrophilic intermediates will covalently bind to nucleophilic macromolecules (proteins, DNA), leading to glutathione (GSH) depletion, severe oxidative stress, and ultimately, cellular apoptosis.

ToxicityPathway A 4-(3-Bromophenyl) tetrahydropyran B Hepatic CYP450 Oxidation A->B Phase I C Reactive Arene Oxide Intermediate B->C D GSH Depletion & Oxidative Stress C->D Toxicity F Stable GSH Adducts (Excreted) C->F Detoxification E Cellular Toxicity (Apoptosis) D->E

Figure 1: Proposed CYP450-mediated metabolic activation and toxicity pathway of the bromophenyl scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and laboratory safety, the following protocols are designed as closed, self-validating systems. Every action is paired with an analytical verification step.

Protocol 1: In Vitro Hepatotoxicity & CYP450 Liability Screening

Rationale: Relying solely on standard cell viability (e.g., MTT) fails to identify the mechanism of toxicity. By utilizing HepG2 cells (which retain basal CYP450 expression) and coupling the viability assay with LC-MS/MS detection of GSH adducts, we can definitively prove whether toxicity is driven by reactive phase I metabolites.

  • Cell Culture: Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock of the 4-(3-Bromophenyl)tetrahydro-2H-pyran derivative in DMSO. Perform serial dilutions to dose cells at concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains ≤0.5% .

  • Metabolic Trapping (The Validation Step): To a parallel set of dosed wells, add 1 mM exogenous Glutathione (GSH).

  • Incubation & Viability Assay: Incubate for 48 hours. Assess viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • LC-MS/MS Analysis: Harvest the supernatant from the GSH-supplemented wells. Analyze via LC-MS/MS (using Multiple Reaction Monitoring) to detect the specific mass-shift associated with GSH-arene oxide adducts.

    • Causality: If viability is rescued in the GSH-supplemented wells and adducts are detected via LC-MS/MS, the toxicity is definitively CYP450-mediated.

Protocol 2: Laboratory Spill Response & Analytical Clearance

Rationale: Visual inspection of a cleaned spill is insufficient for potent pharmaceutical intermediates. A self-validating decontamination protocol requires analytical confirmation of surface clearance to ensure the safety of laboratory personnel.

  • Isolation: Evacuate the immediate area. Don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles).

  • Containment: Cover the solid spill with a damp, inert absorbent material (e.g., sand or vermiculite) to prevent aerosolization of the irritating dust.

  • Collection: Carefully sweep the material using non-sparking tools. Place into a tightly sealed, clearly labeled hazardous waste container for incineration.

  • Chemical Swabbing: Wash the contaminated surface with a solvent mixture (e.g., 50:50 Isopropanol/Water) to dissolve residual organic material.

  • Clearance Validation: Swab a 10×10 cm area of the cleaned surface. Extract the swab in 1 mL of HPLC-grade Acetonitrile and inject into an LC-MS system. The area is only deemed "cleared" if the residual concentration is <0.1μg/100cm2 .

SpillResponse Step1 1. Isolate Area & Don PPE Step2 2. Contain with Inert Absorbent Step1->Step2 Step3 3. Collect & Dispose as Hazmat Step2->Step3 Step4 4. Surface Swab Decontamination Step3->Step4 Step5 5. LC-MS/MS Clearance Validation Step4->Step5

Figure 2: Self-validating laboratory spill response and analytical clearance workflow.

References

  • PubChemLite / uni.lu . "179420-77-0 (C12H13BrO3) - CID 11254633". Available at:[Link]

  • ChemSrc . "Ethyl (3-bromophenyl)acetate | CAS#:14062-30-7" (Reference for general bromophenyl combustion hazards). Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 4-(3-Bromophenyl)tetrahydro-2H-pyran: An In-Depth Technical Guide

Executive Summary & Pharmacological Relevance The compound 4-(3-Bromophenyl)tetrahydro-2H-pyran is a highly versatile building block in modern medicinal chemistry. Its functionalized derivatives, such as 4-(3-bromophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The compound 4-(3-Bromophenyl)tetrahydro-2H-pyran is a highly versatile building block in modern medicinal chemistry. Its functionalized derivatives, such as 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxamide[1] and 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol[2], serve as critical bulk drug intermediates in the synthesis of CNS-active compounds and complex spirocyclic scaffolds. The tetrahydropyran (THP) ring imparts favorable metabolic stability and aqueous solubility, while the 3-bromophenyl moiety provides a robust synthetic handle for subsequent C-C or C-N cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[3].

Rigorous structural elucidation of this scaffold is paramount for drug development professionals. This whitepaper outlines a self-validating spectroscopic workflow—combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS)—to unambiguously characterize the compound and ensure batch-to-batch scientific integrity.

Mechanistic Rationale for Analytical Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural validation for THP derivatives. The THP ring predominantly adopts a chair conformation in solution, which dictates the stereochemical environment of the protons[4].

  • Causality in 1 H NMR: The axial and equatorial protons of the THP ring exhibit distinct chemical shifts due to the anisotropic deshielding effects of the adjacent oxygen atom and the aromatic ring[4]. The 3-bromophenyl group presents a unique splitting pattern—specifically, the highly deshielded H-2 proton (located between the functionalized C-1 and the bromine-bearing C-3) typically appears as a narrow multiplet or triplet, distinguishing it from para- or ortho-substituted isomers[3].

  • Causality in 13 C & 2D NMR: 13 C NMR confirms the carbon skeleton, particularly the C-Br ipso carbon and the oxygen-adjacent aliphatic carbons. 2D techniques (COSY and HSQC) are employed to resolve overlapping aliphatic signals in the 1.5–2.0 ppm range, mapping the exact connectivity of the THP ring[5].

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality in FT-IR: FT-IR is utilized to confirm the presence of the cyclic ether and the halogenated aromatic ring. The asymmetric C-O-C stretch of the THP ring is highly diagnostic. Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting to prevent moisture absorption and potential halide exchange (e.g., Br exchanging with Cl from the matrix), which can obscure the critical fingerprint regions[6].

Mass Spectrometry (MS)
  • Causality in MS: Mass spectrometry provides a built-in, self-validating diagnostic tool via the isotopic signature of bromine. Bromine naturally occurs as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The presence of a molecular ion [M] + and an[M+2] + peak of equal intensity unequivocally confirms the retention of the bromine atom during synthetic steps[7].

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed to ensure high-fidelity data acquisition and reproducible structural validation.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected because its residual solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C) serves as an internal calibration standard, eliminating the need for external tetramethylsilane (TMS) and reducing sample contamination risks.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer to the exact impedance of the sample to maximize the signal-to-noise ratio.

  • Data Acquisition ( 1 H): Acquire a standard 1D 1 H spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aromatic protons.

  • Data Acquisition ( 13 C): Acquire a 1D 13 C spectrum with proton decoupling (CPD). Use a minimum of 512 scans and a D1 of 2-3 seconds to account for the longer T1 relaxation times of quaternary carbons (e.g., the C-Br carbon).

Protocol 2: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm −1 .

  • Sample Application: Apply a small amount of the neat sample directly onto the diamond crystal. Ensure uniform contact using the pressure anvil to eliminate air gaps.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm −1 resolution). The use of ATR ensures that the C-O-C stretching region (1050–1150 cm −1 ) remains unobscured by the broad O-H stretch of absorbed water often seen in hygroscopic KBr pellets.

Protocol 3: LC-MS / GC-MS Isotopic Profiling
  • Sample Dilution: Dilute the sample to a concentration of 1 µg/mL in LC-MS grade methanol.

  • Ionization Selection: Utilize Electrospray Ionization (ESI) in positive mode. If the molecule exhibits poor ionization due to a lack of basic sites, switch to Gas Chromatography-Electron Impact MS (GC-EI-MS) with a standard ionization energy of 70 eV.

  • Data Validation: Scan the m/z range of 50–500. Validate the structure by identifying the 1:1 ratio of the [M] + and [M+2] + peaks, followed by the analysis of the fragmentation pattern (e.g., loss of the bromine radical).

Quantitative Spectroscopic Data Summaries

The following tables summarize the expected spectroscopic data for the core 4-(3-Bromophenyl)tetrahydro-2H-pyran scaffold.

Table 1: Expected 1 H and 13 C NMR Chemical Shifts (CDCl 3​ )
Position 1 H NMR Shift (ppm) & Multiplicity 13 C NMR Shift (ppm)Assignment Justification
Ar-H2 7.35 - 7.45 (t, J ~ 1.8 Hz, 1H)130.5Deshielded by adjacent Br and alkyl groups; characteristic narrow coupling[3].
Ar-H4, H5, H6 7.15 - 7.30 (m, 3H)126.0 - 129.8Complex overlapping multiplets typical of meta-substituted halobenzenes[8].
Ar-C (C-Br) -122.5Quaternary carbon attached to the electronegative bromine atom.
THP C2, C6 (eq/ax) 4.05 - 4.15 (m, 2H) / 3.45 - 3.55 (td, 2H)68.5Deshielded by the adjacent ether oxygen; axial/equatorial splitting due to chair conformation[4].
THP C4 2.70 - 2.85 (tt, 1H)41.5Methine proton shifted downfield due to the anisotropic effect of the attached aromatic ring.
THP C3, C5 1.75 - 1.90 (m, 4H)33.0Aliphatic methylene protons of the THP ring.
Table 2: Diagnostic FT-IR and MS Data
Analytical MethodKey Signal / PeakStructural Correlation
FT-IR (ATR) 1080 - 1100 cm −1 (Strong)Asymmetric C-O-C stretch of the tetrahydropyran ring.
FT-IR (ATR) 2850 - 2950 cm −1 (Medium)Aliphatic C-H stretching of the THP ring.
FT-IR (ATR) ~1070 cm −1 / 750 cm −1 C-Br stretching and aromatic out-of-plane bending.
Mass Spec (EI) m/z 240 / 242 (1:1 ratio)Molecular Ion[M] + confirming the 79 Br / 81 Br isotopic distribution[7].
Mass Spec (EI) m/z 161Base peak / major fragment representing the loss of the bromine radical [M - Br] + .

Visualizations of Analytical Workflows and Pathways

Below are the logical relationships and fragmentation pathways critical to the characterization of this compound.

Workflow A Sample Preparation (4-(3-Bromophenyl)THP) B NMR Spectroscopy (1H, 13C, 2D COSY/HSQC) A->B C FT-IR Spectroscopy (ATR Method) A->C D Mass Spectrometry (ESI-TOF / GC-MS) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Analytical Workflow for the Spectroscopic Characterization of 4-(3-Bromophenyl)THP.

Fragmentation M Molecular Ion [M]+ m/z 240 / 242 (1:1) F1 Loss of THP radical [C6H4Br]+ m/z 155/157 M->F1 - C5H9O• F2 Loss of Br radical [C11H13O]+ m/z 161 M->F2 - Br• F3 Cleavage of Ether [C10H10Br]+ m/z 210/212 M->F3 - CH2O

Primary Mass Spectrometry Fragmentation Pathways for 4-(3-Bromophenyl)THP.

References

  • Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 2) URL:[Link]

  • Experimental and theoretical evaluation of trans-3-halo-2-hydroxy-tetrahydropyran conformational preferences Source: New Journal of Chemistry (RSC) URL:[Link]

  • X-ray structure, NMR and stability-in-solution study of 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine Source: ResearchGate (Journal of Molecular Structure) URL:[Link]

  • 3-(3-Bromophenyl)-7-acetoxycoumarin Source: MDPI (Molbank) URL:[Link]

  • Visible-light-induced bromoetherification of alkenols for the synthesis of β-bromotetrahydrofurans and -tetrahydropyrans Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Cross-Coupling Strategies: Synthesizing Biaryl Derivatives of 4-(3-Bromophenyl)tetrahydro-2H-pyran

Contextualizing the Tetrahydropyran Scaffold in Medicinal Chemistry In modern drug development, the tetrahydropyran (THP) ring is frequently deployed as a bioisostere for piperidines or cycloalkanes to improve aqueous so...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Tetrahydropyran Scaffold in Medicinal Chemistry

In modern drug development, the tetrahydropyran (THP) ring is frequently deployed as a bioisostere for piperidines or cycloalkanes to improve aqueous solubility, modulate lipophilicity (LogP), and enhance metabolic stability. The compound 4-(3-Bromophenyl)tetrahydro-2H-pyran serves as a highly versatile electrophilic building block. By leveraging the Suzuki-Miyaura cross-coupling (SMC) reaction, researchers can rapidly generate diverse meta-substituted biaryl THP derivatives, exploring vast chemical space around this privileged scaffold.

This application note provides a deeply grounded, self-validating protocol for the SMC of 4-(3-Bromophenyl)tetrahydro-2H-pyran, detailing the causality behind catalyst selection, solvent effects, and in-process controls.

Mechanistic Causality in the Catalytic Cycle

The Suzuki-Miyaura coupling of 4-(3-Bromophenyl)tetrahydro-2H-pyran relies on a precisely orchestrated Pd(0)/Pd(II) catalytic cycle. Understanding the micro-steps of this cycle is critical for troubleshooting and optimization:

  • Oxidative Addition : The active Pd(0) species inserts into the C–Br bond. Because the 3-bromophenyl moiety is relatively electron-neutral (the THP ring exerts only a mild inductive effect), oxidative addition proceeds smoothly without the need for highly specialized electron-rich ligands.

  • Transmetalation : Often the rate-limiting step in biphasic systems. The addition of an aqueous base (e.g., K₂CO₃) converts the neutral arylboronic acid into a reactive, nucleophilic trihydroxyboronate anion [Ar-B(OH)₃]⁻. This species readily transfers the aryl group to the Pd(II) center, displacing the halide 1.

  • Reductive Elimination : The biaryl product is expelled, regenerating the Pd(0) catalyst. Utilizing a bidentate ligand with a large bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), forces the two aryl groups on the Pd(II) complex into a cis conformation, significantly lowering the activation energy required for this final step 2.

G Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Pd(II) Aryl Complex (Oxidative Addition) Pd0->OxAdd Oxidative Addition (Rate Determining) TransMet Pd(II) Biaryl Complex (Transmetalation) OxAdd->TransMet Transmetalation (Base Mediated) Product Target Biaryl Product + Regenerated Pd(0) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArBr 4-(3-Bromophenyl)THP (Electrophile) ArBr->OxAdd Boronic Arylboronic Acid + Base (Nucleophile) Boronic->TransMet

Figure 1: Suzuki-Miyaura Catalytic Cycle for 4-(3-Bromophenyl)tetrahydro-2H-pyran.

Empirical Optimization: Driving Efficiency Through Chemical Causality

Selecting the right conditions requires balancing reactivity with stability. The table below summarizes the causality behind various condition screenings for this specific substrate.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)901645%Biphasic mass transfer limits transmetalation; monodentate ligands risk Pd black precipitation.
2 Pd(dppf)Cl₂ (5%) K₂CO₃ (2.0) 1,4-Dioxane/H₂O (4:1) 90 12 88% Homogeneous-like mixture at 90°C; large bite angle accelerates reductive elimination.
3XPhos Pd G3 (2%)K₃PO₄ (2.0)THF/H₂O (4:1)80694%Bulky, electron-rich ligand prevents deactivation; ideal for highly sterically hindered boronic acids 3.

Note: Entry 2 is selected as the standard protocol below due to the widespread availability and robust nature of Pd(dppf)Cl₂ for standard aryl bromides.

Self-Validating Experimental Protocol

A protocol is only as good as its built-in verifications. This workflow integrates In-Process Controls (IPCs) to ensure the system is self-validating, preventing downstream failures.

Workflow Step1 1. Reagent Prep Weigh Ar-Br, Boronic Acid, Catalyst & Base Step2 2. Degassing Sparging Dioxane/H2O with N2 (15 min) Step1->Step2 Step3 3. Reaction Heat at 90°C for 8-12h under N2 atmosphere Step2->Step3 Step4 4. Workup Extraction (EtOAc/H2O) & Brine Wash Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

4.1 Materials & Reagents (5.0 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
4-(3-Bromophenyl)tetrahydro-2H-pyran241.121.01.20 gElectrophile
Arylboronic Acid (e.g., Phenylboronic acid)121.931.20.73 gNucleophile (Excess compensates for protodeboronation)
Pd(dppf)Cl₂·CH₂Cl₂816.640.05 (5 mol%)204 mgPre-catalyst
Potassium Carbonate (K₂CO₃)138.202.01.38 gBase (Activates boronic acid)
1,4-Dioxane / HPLC Grade WaterN/AN/A20 mL / 5 mLSolvent System (4:1 ratio ensures solubility of all species)
4.2 Step-by-Step Procedure
  • Assembly : To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-(3-Bromophenyl)tetrahydro-2H-pyran (1.20 g, 5.0 mmol), the arylboronic acid (6.0 mmol), and K₂CO₃ (1.38 g, 10.0 mmol).

  • Solvent Addition & Degassing : Add 1,4-Dioxane (20 mL) and Water (5 mL). Causality Check: Oxygen is highly detrimental as it oxidizes Pd(0) to inactive Pd(II) oxides and promotes the homocoupling of the boronic acid. Sparge the biphasic mixture with N₂ or Argon for at least 15 minutes.

  • Catalyst Introduction : Briefly open the flask under a positive flow of N₂ and add Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol). Seal the flask and evacuate/backfill with N₂ three times.

  • Reaction Execution : Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Quench & Extraction : After reaction completion (validated via IPC below), cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20, depending on the polarity of the introduced aryl group).

4.3 In-Process Controls (Self-Validation)
  • Visual Validation (T = 15 min) : Upon heating, the reaction mixture should transition from an orange suspension to a dark red/brown homogeneous-like solution, indicating the successful generation of the active Pd(0) species.

  • TLC/LC-MS Validation (T = 4 hours) : Sample 50 µL of the organic layer, dilute in 1 mL EtOAc, and analyze.

    • Observation: Disappearance of the aryl bromide spot (UV 254 nm).

    • Action: If >15% starting material remains, check the pH of the aqueous layer (should be >10). If protodeboronation is suspected, add an additional 0.3 equiv of degassed boronic acid and continue heating.

Analytical Checkpoints for System Validation

To confirm the structural integrity of the synthesized 4-(3-Biaryl)tetrahydro-2H-pyran derivative, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃) : Confirm the disappearance of the distinct aromatic protons adjacent to the bromine atom. Look for the retention of the THP signature peaks: a multiplet around 2.7-2.9 ppm (1H, benzylic CH of the THP ring) and the characteristic equatorial/axial protons of the oxygen-adjacent CH₂ groups around 3.5-4.1 ppm.

  • LC-MS (ESI+) : Confirm the presence of the target mass [M+H]⁺. Ensure the absence of the[M+H+79/81]⁺ isotopic pattern, which would indicate unreacted starting material.

References
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC / NIH. Available at: 1 [INDEX]

  • Towards novel tacrine analogues: Pd(dppf)Cl₂·CH₂Cl₂ catalyzed improved synthesis, in silico docking and hepatotoxicity studies. PMC / NIH. Available at: 2[INDEX]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: 3 [INDEX]

Sources

Application

Application Note: Synthesis Route and Protocol for 4-(3-Bromophenyl)tetrahydro-2H-pyran

Introduction & Route Rationale The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Route Rationale

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. The synthesis of 4-aryl-substituted tetrahydropyrans, specifically 4-(3-bromophenyl)tetrahydro-2H-pyran , requires a highly chemoselective approach to construct the C-C bond at the 4-position while preserving the aryl bromide moiety for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

This application note details a robust, two-step synthetic protocol starting from commercially available 1,3-dibromobenzene and tetrahydro-4H-pyran-4-one. The route leverages a Turbo Grignard-mediated halogen-metal exchange followed by a highly chemoselective Kursanov-Parnes ionic hydrogenation to achieve the target compound without risking hydrodebromination.

Reaction Pathway

SynthesisRoute SM1 1,3-Dibromobenzene Step1 iPrMgCl·LiCl THF, -15°C to RT SM1->Step1 Br/Mg Exchange SM2 Tetrahydro-4H-pyran-4-one SM2->Step1 Electrophile Int1 4-(3-Bromophenyl)tetrahydro -2H-pyran-4-ol Step1->Int1 Nucleophilic Addition Step2 Et3SiH, TFA DCM, 0°C to RT Int1->Step2 Protonation Product 4-(3-Bromophenyl)tetrahydro -2H-pyran Step2->Product Ionic Hydrogenation

Two-step synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran via Grignard and Ionic Hydrogenation.

Mechanistic Insights & Causality (E-E-A-T)

As a synthetic chemist, selecting the right reagents is paramount to avoiding complex mixtures and low yields. The causality behind the specific reagent choices in this protocol is as follows:

  • Step 1: Why use Turbo Grignard over standard Magnesium turnings? Attempting to form the Grignard reagent of 1,3-dibromobenzene using standard magnesium turnings often leads to uncontrollable di-Grignard formation or the elimination of the adjacent bromide to form a highly reactive benzyne intermediate. By utilizing Knochel's Turbo Grignard (iPrMgCl·LiCl), we achieve a rapid, mono-selective halogen-magnesium exchange at low temperatures (-15 °C). The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its solubility and kinetic reactivity while stabilizing the mono-metalated species [1].

  • Step 2: Why use Ionic Hydrogenation over Catalytic Hydrogenation? The intermediate tertiary alcohol, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol, must be deoxygenated. A standard two-step sequence of acid-catalyzed dehydration followed by palladium-catalyzed hydrogenation (Pd/C, H₂) would almost certainly result in the hydrodebromination (cleavage) of the sensitive aryl bromide. To circumvent this, we employ the Kursanov-Parnes reduction [2]. In this ionic hydrogenation, trifluoroacetic acid (TFA) protonates the tertiary alcohol, driving the loss of water to form a stabilized tertiary/benzylic-like carbocation. Triethylsilane (Et₃SiH) immediately acts as a hydride donor, trapping the carbocation to form the alkane. This mechanism is entirely orthogonal to transition-metal reductions, ensuring 100% preservation of the aryl bromide.

Experimental Protocols

Step 1: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Halogen-Metal Exchange: Add 1,3-dibromobenzene (10.0 mmol) and anhydrous THF (20 mL) to the flask. Cool the solution to -15 °C using an ice/salt bath.

  • Grignard Formation: Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 10.5 mmol) via syringe over 15 minutes. Stir the reaction mixture at -15 °C for 1 hour to ensure complete mono-exchange.

  • Nucleophilic Addition: Dissolve tetrahydro-4H-pyran-4-one (11.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the cold Grignard solution.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the intermediate tertiary alcohol as a white solid.

Step 2: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran
  • Preparation: In a 50 mL round-bottom flask under argon, dissolve the purified 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol (10.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

  • Reagent Addition: Add Triethylsilane (Et₃SiH, 30.0 mmol) to the solution and cool the flask to 0 °C in an ice bath.

  • Acid Promoted Reduction: Slowly add Trifluoroacetic Acid (TFA, 100.0 mmol) dropwise over 10 minutes. The solution may turn slightly yellow as the carbocation forms and is subsequently reduced.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 6–8 hours. Monitor the disappearance of the starting material via TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NaHCO₃ to neutralize the TFA (Caution: vigorous effervescence). Extract with DCM (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 100% Hexanes to 9:1 Hexanes/EtOAc) to yield the final product, 4-(3-bromophenyl)tetrahydro-2H-pyran, as a clear oil/low-melting solid.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
1,3-Dibromobenzene 235.901.02.36 gStarting Material
iPrMgCl·LiCl (1.3 M in THF)148.361.058.1 mLHalogen-Metal Exchange
Tetrahydro-4H-pyran-4-one 100.121.11.10 gElectrophile
4-(3-Bromophenyl)THP-4-ol 257.121.02.57 gIntermediate
Triethylsilane (Et₃SiH) 116.283.04.8 mLHydride Donor
Trifluoroacetic Acid (TFA) 114.0210.07.6 mLAcid Promoter / Solvent

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[Link]

  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.[Link]

Method

Application Notes &amp; Protocols: Strategic Execution of the Buchwald-Hartwig Amination Using 4-(3-Bromophenyl)tetrahydro-2H-pyran

Preamble: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, providing a robust and versatile palladium-catalyzed route to fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, providing a robust and versatile palladium-catalyzed route to form carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Traditional methods for constructing these bonds often suffer from harsh reaction conditions and limited functional group tolerance.[2] The Buchwald-Hartwig reaction elegantly circumvents many of these limitations, enabling the coupling of a wide array of amines with aryl (pseudo)halides under relatively mild conditions.[6]

This guide provides an in-depth analysis and a field-proven protocol for the amination of 4-(3-Bromophenyl)tetrahydro-2H-pyran, a valuable building block where the tetrahydropyran (THP) moiety serves as a common scaffold in medicinal chemistry. We will dissect the causal relationships behind reagent selection and reaction parameters, offering a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement and troubleshoot this critical transformation.

The Catalytic Engine: A Mechanistic Blueprint

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium-based catalytic cycle. A fundamental understanding of this mechanism is not merely academic; it is the cornerstone of rational troubleshooting and optimization. The generally accepted cycle proceeds through three primary stages.[2][4][7][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step forms a Pd(II) intermediate. The rate of this step is highly dependent on the electron density of both the palladium center and the aryl halide.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex. The choice of base and its strength is critical and must be matched to the amine's acidity (pKa).[7][9][10]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reagents Reagents & Products Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Palladium-Amido Complex OxAdd->Amido + R₂NH - Br⁻ Amido->Pd0 Reductive Elimination Product_out Ar-NR₂ Amido->Product_out ArBr 4-(3-Bromophenyl) tetrahydro-2H-pyran Amine Amine (R₂NH) Base Base Base->Amido - H-Base⁺

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Deconstructing the Protocol: Causality Behind Experimental Choices

The success of this cross-coupling reaction is not fortuitous; it is the result of a rational selection of interdependent parameters. For a substrate like 4-(3-Bromophenyl)tetrahydro-2H-pyran, an electron-neutral aryl bromide, careful consideration of each component is paramount.

ParameterSelection & Rationale
Palladium Source Choice: Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladacycle precatalyst (e.g., G3/G4-XPhos). Rationale: While standard sources like Pd(OAc)₂ are cost-effective, they require in situ reduction to the active Pd(0) state, which can sometimes be unreliable. Modern, air-stable palladacycle precatalysts are designed for clean and efficient generation of the active L-Pd(0) species upon exposure to a base, leading to more reproducible results and lower catalyst loadings.[11]
Ligand Choice: A bulky, electron-rich biaryl monophosphine ligand such as XPhos or BrettPhos. Rationale: The ligand is arguably the most critical component. Bulky ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst dimers.[12] Their strong electron-donating character facilitates the initial oxidative addition of the aryl bromide.[13] For aryl bromides, ligands from the Buchwald family consistently demonstrate high efficacy.[12]
Base Choice: Sodium tert-butoxide (NaOtBu) for secondary amines; Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) for amines with base-sensitive functional groups. Rationale: A strong, non-nucleophilic base is required to deprotonate the amine, forming the key palladium-amido intermediate. NaOtBu is a highly effective and common choice.[11] However, if the amine coupling partner contains base-labile groups (e.g., esters), milder inorganic bases like K₃PO₄ are preferred to avoid side reactions, though this may require higher reaction temperatures.[11][14] The choice is a balance between reactivity and substrate compatibility.[9][15]
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF. Rationale: The solvent must solubilize the reagents and catalyst while remaining inert. Nonpolar aprotic solvents are generally favored.[14][16] Toluene is an excellent choice due to its high boiling point, allowing for a wide operational temperature range. The solvent's polarity can influence the stability of catalytic intermediates and the overall reaction rate.[17][18][19]
Temperature Choice: 80–110 °C. Rationale: Most Buchwald-Hartwig aminations require thermal energy to drive the catalytic cycle efficiently, particularly the oxidative addition and reductive elimination steps. The optimal temperature is a function of the reactivity of the aryl bromide and the chosen catalyst system. A typical starting point is 100 °C.[11][20]

Field-Proven Experimental Protocol

This protocol details the coupling of 4-(3-Bromophenyl)tetrahydro-2H-pyran with morpholine, a representative cyclic secondary amine.

Reagents & Materials:

  • 4-(3-Bromophenyl)tetrahydro-2H-pyran

  • Morpholine

  • XPhos Pd G3 (precatalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Standard laboratory glassware for workup and purification

Experimental_Workflow Setup 1. Reaction Setup - Add solids (Aryl Bromide, NaOtBu, Precatalyst) - Seal vessel Inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) Setup->Inert Addition 3. Reagent Addition - Add anhydrous Toluene via syringe - Add Morpholine via syringe Inert->Addition Reaction 4. Reaction - Heat to 100 °C with vigorous stirring - Monitor by TLC/GC-MS Addition->Reaction Workup 5. Aqueous Workup - Cool to RT - Quench with water - Extract with Ethyl Acetate Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash column chromatography Workup->Purify Analysis 7. Characterization - ¹H NMR, ¹³C NMR, MS Purify->Analysis

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-(3-Bromophenyl)tetrahydro-2H-pyran (1.0 mmol, 1.0 equiv), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), and XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (moisture/oxygen contamination). 2. Insufficiently strong base for the amine. 3. Poor solubility of reagents.1. Ensure rigorous inert atmosphere technique; use a reliable precatalyst. 2. Switch to a stronger base (e.g., LHMDS if using a very weak amine).[21] 3. Screen alternative solvents (e.g., dioxane, CPME) or increase reaction volume.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Competing β-hydride elimination pathway. 2. Base-mediated degradation of starting material.1. Use a ligand known to favor reductive elimination (e.g., BrettPhos).[12] 2. Switch to a milder base (K₃PO₄, Cs₂CO₃) and potentially increase the temperature to compensate.
Reaction Stalls 1. Catalyst deactivation or inhibition. 2. Poor mixing of heterogeneous base.1. An extra equivalent of ligand relative to the palladium source can sometimes stabilize the catalyst. 2. Ensure vigorous stirring, especially with inorganic bases like K₃PO₄.[11]

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. American Chemical Society. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Amination Reaction. Pearson Channels. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]

Sources

Application

Preparation of Grignard reagents from 4-(3-Bromophenyl)tetrahydro-2h-pyran

Application Note: Synthesis and Validation of Grignard Reagents from 4-(3-Bromophenyl)tetrahydro-2H-pyran Executive Summary The incorporation of the tetrahydropyran (THP) motif into aryl scaffolds is a highly effective s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Grignard Reagents from 4-(3-Bromophenyl)tetrahydro-2H-pyran

Executive Summary

The incorporation of the tetrahydropyran (THP) motif into aryl scaffolds is a highly effective strategy in modern drug discovery, designed to improve the aqueous solubility and metabolic stability of active pharmaceutical ingredients (APIs). 4-(3-Bromophenyl)tetrahydro-2H-pyran is a critical building block in this paradigm. Converting this aryl bromide into its corresponding nucleophilic Grignard reagent enables complex downstream C–C bond formations via cross-coupling or nucleophilic additions. This application note details two field-proven methodologies for generating this Grignard reagent: Classical Magnesium Insertion and Turbo-Grignard Halogen-Magnesium Exchange .

Mechanistic Rationale & Pathway Analysis

The preparation of aryl Grignard reagents from aryl bromides can be challenging due to sluggish initiation, poor solubility of intermediates, and the risk of exothermic runaway leading to Wurtz-type homocoupling[1]. To overcome these challenges, scientists must choose the activation method that best suits their scale and substrate sensitivity.

  • Method A (Classical Magnesium Insertion): This method relies on the direct oxidative addition of elemental magnesium (Mg⁰) into the C–Br bond. Because commercial magnesium turnings are passivated by an inert magnesium oxide (MgO) layer, chemical activation is strictly required. The addition of 1,2-dibromoethane serves as a mechanical etchant; it reacts with Mg⁰ to form MgBr₂ and ethylene gas. The bubbling of the gas physically fractures the MgO layer, exposing pristine, highly reactive magnesium surfaces to the aryl bromide.

  • Method B (Turbo-Grignard Exchange): Pioneered by Knochel, this modern approach utilizes the isopropylmagnesium chloride–lithium chloride complex (iPrMgCl·LiCl)[2][3]. In standard ethereal solutions, Grignard reagents form polymeric aggregates that drastically reduce their kinetic basicity. The addition of LiCl breaks these aggregates, forming a highly reactive magnesiate "ate-complex"[4][5]. This structural shift allows for a rapid, homogeneous halogen-magnesium exchange at mild temperatures (0 °C to RT), preventing exothermic runaway and maximizing yield for sensitive functional groups[6].

GrignardPreparation Substrate 4-(3-Bromophenyl)tetrahydro-2H-pyran MethodA Method A: Mg(0) Insertion (THF, I2, 1,2-dibromoethane) Substrate->MethodA MethodB Method B: Turbo-Grignard (iPrMgCl·LiCl, THF) Substrate->MethodB IntermediateA Surface Activation (MgBr2 + Ethylene Gas) MethodA->IntermediateA IntermediateB Ate-Complex Formation (Halogen-Metal Exchange) MethodB->IntermediateB Product Aryl Grignard Reagent (ArMgBr or ArMgCl·LiCl) IntermediateA->Product Oxidative Addition IntermediateB->Product Transmetalation

Pathways for Grignard reagent synthesis from 4-(3-Bromophenyl)tetrahydro-2H-pyran.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry for Method A (Classical Insertion)

Reagent MW ( g/mol ) Equivalents Amount (per 10 mmol scale) Function
4-(3-Bromophenyl)THP 241.13 1.0 2.41 g Starting Material
Magnesium Turnings 24.30 1.5 365 mg Metal Source
Iodine (I₂) 253.81 0.01 ~25 mg Surface Activator
1,2-Dibromoethane 187.86 0.05 43 µL Chemical Etchant

| Anhydrous THF | 72.11 | - | 20 mL | Solvent (0.5 M) |

Table 2: Reagent Stoichiometry for Method B (Turbo-Grignard)

Reagent MW ( g/mol ) Equivalents Amount (per 10 mmol scale) Function
4-(3-Bromophenyl)THP 241.13 1.0 2.41 g Starting Material
iPrMgCl·LiCl (1.3 M) 146.85 1.1 8.46 mL Exchange Reagent[2]

| Anhydrous THF | 72.11 | - | 12 mL | Solvent |

Table 3: Method Comparison

Parameter Method A (Classical Insertion) Method B (Turbo-Grignard)
Operating Temperature Reflux (65 °C) 0 °C to Room Temperature
Reaction Time 2 - 3 hours 1 - 2 hours
Homocoupling Risk Moderate (requires slow addition) Very Low

| Scalability | Challenging (exothermic initiation) | Excellent (homogeneous)[3] |

Experimental Protocols

Note: Organomagnesium compounds are highly moisture-sensitive and pyrophoric. All glassware must be flame-dried under vacuum and purged with high-purity Argon prior to use.

Protocol A: Classical Magnesium Insertion Workflow
  • Apparatus Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Maintain a positive pressure of Argon.

  • Magnesium Activation: Add magnesium turnings (365 mg, 15 mmol) and a single crystal of iodine (~25 mg). Heat the flask gently with a heat gun until the iodine sublimates, coating the magnesium in a thin purple/brown layer. Allow to cool to room temperature.

  • Chemical Etching: Add 5 mL of anhydrous THF to cover the magnesium. Inject 1,2-dibromoethane (43 µL, 0.5 mmol). Causality Check: Observe the evolution of bubbles (ethylene gas) and the fading of the iodine color, confirming the exposure of active Mg⁰.

  • Initiation: Dissolve 4-(3-Bromophenyl)tetrahydro-2H-pyran (2.41 g, 10 mmol) in 15 mL of anhydrous THF. Add 1 mL of this solution to the flask. Do not stir. Allow local heating to initiate the oxidative addition. Initiation is confirmed by a localized temperature spike and a shift to a cloudy, brownish-gray suspension.

  • Propagation: Once initiated, begin moderate stirring. Add the remaining substrate solution dropwise via the addition funnel over 30 minutes, maintaining a gentle, self-sustaining reflux.

  • Completion: Upon complete addition, apply an external heating mantle and reflux for an additional 1.5 hours. Cool to room temperature to yield a dark solution of the Grignard reagent.

Protocol B: Turbo-Grignard Halogen-Magnesium Exchange
  • Apparatus Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under Argon.

  • Substrate Loading: Add 4-(3-Bromophenyl)tetrahydro-2H-pyran (2.41 g, 10 mmol) and dissolve in 12 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Exchange Reaction: Using a gas-tight syringe, add the iPrMgCl·LiCl solution (1.3 M in THF, 8.46 mL, 11 mmol) dropwise over 10 minutes[4]. Causality Check: The addition of LiCl prevents the formation of unreactive oligomers, ensuring the isopropyl anion remains highly nucleophilic[5].

  • Incubation: Stir at 0 °C for 15 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for an additional 1 hour. The resulting homogeneous solution contains the functionalized aryl Grignard reagent, with isopropyl bromide generated as a volatile byproduct.

Self-Validating System: Titration of the Grignard Reagent

To ensure the trustworthiness of the generated reagent before committing it to a complex downstream coupling, the exact molarity must be experimentally verified.

  • Accurately weigh ~100 mg of salicylaldehyde phenylhydrazone (indicator) into a dry 10 mL vial equipped with a stir bar.

  • Dissolve the indicator in 4 mL of anhydrous THF under Argon.

  • Draw 1.0 mL of the prepared Grignard reagent into a 1 mL graduated gas-tight syringe.

  • Titrate the indicator solution dropwise. The first equivalent of Grignard deprotonates the phenol (no color change). The exact endpoint is reached when the second equivalent deprotonates the hydrazone, triggering a sharp, persistent shift to a bright orange color .

  • Calculation: Molarity (M) = (Mass of indicator in mg / 212.25 g/mol ) / Volume of Grignard added (mL).

Sources

Method

The Versatile Synthon: A Technical Guide to Palladium-Catalyzed Coupling Reactions of 4-(3-Bromophenyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 4-(3-Aryl)tetrahydropyran Moiety in Modern Drug Discovery In the landscape of contemporary medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-(3-Aryl)tetrahydropyran Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the tetrahydropyran (THP) ring has emerged as a privileged structural motif. Its utility extends beyond its historical use as a protecting group; the THP scaffold is now strategically incorporated into drug candidates to favorably modulate their physicochemical properties.[1][2] As a bioisosteric replacement for more lipophilic carbocyclic rings like cyclohexane, the THP moiety, with its ether oxygen, can enhance aqueous solubility and introduce a potential hydrogen bond acceptor, all while maintaining a rigid conformational preorganization that can be beneficial for target binding.[2] This strategic deployment of the THP ring often leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles, critical parameters in the journey from a lead compound to a viable drug candidate.

The compound 4-(3-bromophenyl)tetrahydro-2H-pyran serves as a valuable building block in this context, offering a reactive handle—the bromo substituent—for the construction of diverse and complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide, designed for researchers at the forefront of drug discovery, provides a comprehensive overview of the key palladium-catalyzed transformations of this versatile synthon. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution, empowering chemists to leverage the full potential of this important intermediate.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[3][4][5] The general catalytic cycle for these transformations, as illustrated below, typically involves three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or a related step for other coupling partners, and reductive elimination.[4][5]

General Catalytic Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition (R-X) R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation (R'-M) R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination R-R' R-R' R-Pd(II)(R')Ln->R-R' Product Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-Pd(II)(Br)L_n pd0->oxidative_addition:f0 Ar-Br transmetalation Transmetalation Ar-Pd(II)(Ar')L_n oxidative_addition:f0->transmetalation:f0 Ar'-B(OR)_2 Base reductive_elimination Reductive Elimination Ar-Ar' transmetalation:f0->reductive_elimination:f0 reductive_elimination:f0->pd0 Regeneration ArBr 4-(3-Bromophenyl)tetrahydro-2H-pyran ArB Arylboronic Acid/Ester Product 4-(3-Arylphenyl)tetrahydro-2H-pyran Heck Reaction Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-Pd(II)(Br)L_n pd0->oxidative_addition:f0 Ar-Br migratory_insertion Migratory Insertion Alkene-Pd(II) Complex oxidative_addition:f0->migratory_insertion:f0 Alkene beta_hydride_elimination β-Hydride Elimination H-Pd(II)(Br)L_n + Product migratory_insertion:f0->beta_hydride_elimination:f0 beta_hydride_elimination:f0->pd0 Base ArBr 4-(3-Bromophenyl)tetrahydro-2H-pyran Alkene Alkene Product Arylated Alkene Sonogashira Catalytic Cycle

Sources

Application

Application Note: Advanced Lithiation Techniques for 4-(3-Bromophenyl)tetrahydro-2H-pyran Derivatives

Executive Summary & Mechanistic Rationale The functionalization of 4-(3-bromophenyl)tetrahydro-2H-pyran is a critical operation in medicinal chemistry, enabling the synthesis of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The functionalization of 4-(3-bromophenyl)tetrahydro-2H-pyran is a critical operation in medicinal chemistry, enabling the synthesis of complex active pharmaceutical ingredients (APIs). The core of this transformation relies on a halogen-metal exchange (bromine-lithium exchange), which converts the relatively inert aryl bromide into a highly nucleophilic aryllithium intermediate.

This exchange is an equilibrium process driven by thermodynamics: the formation of an sp2 -hybridized carbon-lithium bond is significantly more stable than the sp3 -hybridized alkyllithium byproduct. Because the substrate contains a tetrahydropyran (THP) ring—an ether linkage susceptible to base-catalyzed ring-opening under forcing conditions—the reaction demands strict kinetic control. By operating at cryogenic temperatures (-78 °C), the aryllithium intermediate is stabilized, preventing intramolecular or intermolecular ether cleavage[1].

Reagent Selection: Kinetics vs. Thermodynamics

Choosing the correct organolithium reagent is the most critical variable in this workflow. While n-butyllithium (n-BuLi) is commonly used, it generates 1-bromobutane as a byproduct, which can undergo unwanted Wurtz-Fittig coupling with the newly formed aryllithium.

To achieve a pristine, self-validating reaction, tert-butyllithium (t-BuLi) is the superior choice. According to established organometallic protocols, the use of exactly 2.0 to 2.1 equivalents of t-BuLi forces the reaction to completion via an irreversible pathway[2]. The first equivalent performs the halogen-metal exchange, yielding t-butyl bromide. The second equivalent immediately acts as a strong base, performing an E2 elimination on the t-butyl bromide to generate isobutylene and isobutane gases. This eliminates the alkyl halide from the reaction mixture, completely neutralizing the risk of side-alkylation.

Table 1: Comparison of Lithiating Reagents for Bromine-Lithium Exchange
ReagentEquivalents RequiredReaction ByproductMechanistic AdvantageDrawback / Risk
n-Butyllithium (n-BuLi) 1.0 - 1.11-BromobutaneMild reactivity, easier to handle and titrate.High risk of Wurtz-Fittig coupling with the 1-bromobutane byproduct.
sec-Butyllithium (s-BuLi) 1.0 - 1.12-BromobutaneHigher nucleophilicity than n-BuLi.Steric hindrance can slow down exchange rates at -78 °C.
tert-Butyllithium (t-BuLi) 2.0 - 2.1Isobutylene + Isobutane (Gases)Irreversible exchange via E2 elimination; cleanest crude profile.Severe pyrophoric hazard; requires strict inert atmosphere technique.

Experimental Workflow

Workflow N1 1. Substrate Preparation Anhydrous THF, Argon Atm. N2 2. Cryogenic Cooling Equilibrate at -78 °C N1->N2 N3 3. Lithiation (t-BuLi, 2.1 eq) Dropwise Addition N2->N3 N4 4. Self-Validation CD3OD Quench & GC-MS N3->N4 N5 5. Electrophile Addition Maintain -78 °C N4->N5 N6 6. Reaction Quench Sat. NH4Cl, Warm to RT N5->N6

Figure 1: Step-by-step workflow for the lithiation of bromophenyl derivatives.

Detailed Experimental Protocol (Self-Validating System)

Scale: 10.0 mmol

Step 1: System Preparation & Substrate Dissolution

  • Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x). Add 4-(3-Bromophenyl)tetrahydro-2H-pyran (2.41 g, 10.0 mmol) and 50 mL of anhydrous THF (water content < 10 ppm).

  • Causality: THF acts as a strongly coordinating solvent, breaking down organolithium hexamers into highly reactive dimers. The 0.2 M concentration ensures complete solubility and provides enough thermal mass to prevent localized exothermic spikes during reagent addition.

Step 2: Cryogenic Equilibration

  • Action: Submerge the flask in a dry ice/acetone bath. Stir vigorously for 15 minutes to reach an internal temperature of -78 °C.

  • Causality: Operating strictly at -78 °C prevents the highly reactive aryllithium intermediate from attacking the THP ether oxygen or cleaving the THF solvent (THF cleavage typically begins above -20 °C)[1].

Step 3: Halogen-Metal Exchange

  • Action: Using a syringe pump, add t-BuLi (1.7 M in pentane, 12.4 mL, 21.0 mmol) dropwise down the inner wall of the flask over 20 minutes.

  • Causality: Dropwise addition ensures the heat of reaction dissipates instantly. The 2.1 equivalents guarantee that all generated t-butyl bromide is destroyed via E2 elimination, preventing any alkylation of the desired aryllithium[2].

Step 4: In-Process Control (Self-Validation Checkpoint)

  • Action: Withdraw a 0.1 mL aliquot using an Argon-purged micro-syringe. Inject this directly into a GC vial containing 0.5 mL of deuterated methanol (CD 3​ OD). Analyze immediately via GC-MS.

  • Causality & Trustworthiness: This creates a self-validating feedback loop. If the lithiation is successful, the aryllithium will be instantly deuterated, yielding 4-(3-deuterophenyl)tetrahydro-2H-pyran.

    • Diagnostic 1: If GC-MS shows the protonated analogue (H instead of D), the reaction system contains moisture.

    • Diagnostic 2: If starting material remains, the exchange is incomplete (check t-BuLi titration).

Step 5: Electrophilic Trapping

  • Action: Once validation is confirmed, add the desired electrophile (e.g., anhydrous DMF for formylation, 1.2 eq, 12.0 mmol) dropwise at -78 °C. Stir for 1 hour.

  • Causality: Adding the electrophile at cryogenic temperatures ensures chemoselectivity and prevents poly-alkylation or over-addition (such as double addition into esters).

Step 6: Quench and Workup

  • Action: Quench the reaction by adding 10 mL of saturated aqueous NH 4​ Cl directly at -78 °C. Remove the cooling bath and allow the mixture to warm to room temperature[3].

  • Causality: Quenching at -78 °C neutralizes any unreacted organolithium before the temperature rises to a point where destructive side reactions can occur.

References

  • Application Notes and Protocols for the Lithiation of 3-Bromothiophene. Benchchem. 1

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate.2

  • Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine. ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran

Welcome to the technical support center for the synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous natural products and pharmaceuticals, making its efficient synthesis a critical aspect of organic chemistry.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran.

Synthesis Overview

The synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran can be approached through several synthetic routes. Two common and effective methods are the Grignard reaction with a suitable tetrahydropyranone precursor and a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Both pathways present unique challenges and optimization opportunities that will be addressed in this guide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Grignard Reaction Pathway

Question 1: My Grignard reaction has a very low yield, or it failed to initiate. What are the likely causes and how can I fix this?

Answer:

Failure to initiate and low yields are the most frequently encountered problems in Grignard reactions.[5] These issues almost always stem from two primary sources: the presence of moisture or other protic sources, and the quality of the magnesium turnings.

Causality and Solutions:

  • Moisture and Protic Impurities: Grignard reagents are potent bases and will readily react with even trace amounts of water, alcohols, or any compound with an acidic proton.[6][7] This "quenching" of the reagent is a primary cause of low yields.[5][6]

    • Protocol:

      • Glassware: Rigorously dry all glassware in an oven overnight at >120 °C or by flame-drying under a high vacuum immediately before use.[5]

      • Solvents: Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used without delay.[5]

      • Starting Materials: Ensure your 3-bromophenyl halide and any other reagents are free from water.

  • Magnesium Surface Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl or aryl halide.[5]

    • Activation Techniques:

      • Mechanical Activation: In a dry environment (like a glovebox), briefly grind the magnesium turnings with a mortar and pestle to expose a fresh, reactive surface.[5]

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[5] The disappearance of the brown iodine color is a visual indicator of activation.[5]

      • Initiator: Add a small portion of the 3-bromophenyl halide solution to the activated magnesium and gently warm the flask with a heat gun. The appearance of cloudiness or bubbling indicates the reaction has initiated.[5] Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.[5]

Question 2: I've successfully formed the Grignard reagent, but the subsequent reaction with the tetrahydropyranone precursor gives a poor yield of the desired alcohol. What side reactions could be occurring?

Answer:

Even with a high-quality Grignard reagent, side reactions can significantly lower the yield of the desired 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol intermediate. The most common side reactions are enolization of the ketone and reduction of the carbonyl group.[6][8]

Troubleshooting Side Reactions:

Side ReactionObservationCausality & Solution
Enolization High recovery of the starting tetrahydropyranone.The Grignard reagent acts as a base, deprotonating the α-proton of the ketone to form an enolate, which is unreactive towards further nucleophilic attack.[8][9] Solution: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[6]
Reduction Isolation of a secondary alcohol (tetrahydropyran-4-ol) instead of the desired tertiary alcohol.This occurs if the Grignard reagent has β-hydrogens, which can be transferred to the carbonyl carbon via a six-membered transition state.[8] Solution: While less common with aryl Grignards, ensure your Grignard reagent is correctly prepared. Running the reaction at a lower temperature can also disfavor this pathway.[6]
Wurtz Coupling Formation of biphenyl from the Grignard reagent.The Grignard reagent can react with unreacted 3-bromophenyl halide. Solution: Add the halide slowly to the magnesium turnings during the Grignard formation and ensure a slight excess of magnesium.[9]
Suzuki-Miyaura Cross-Coupling Pathway

Question 3: My Suzuki-Miyaura coupling reaction between 3-bromophenylboronic acid and a suitable tetrahydropyran derivative is sluggish or gives a low yield. How can I optimize the reaction conditions?

Answer:

The efficiency of a Suzuki-Miyaura coupling is highly dependent on the catalyst system, base, solvent, and temperature. Low yields often point to suboptimal conditions for one or more of these parameters.[10]

Optimization Strategies:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For aryl bromides, a variety of effective catalyst systems exist.

    • Recommendation: A common and highly effective system is Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃.[11] This combination is often effective even at room temperature for aryl bromides.[11] Other palladium sources like Pd(OAc)₂ can also be effective.[12]

  • Base Selection: The base is crucial for the transmetalation step.

    • Recommendation: While inorganic bases like K₂CO₃ or K₃PO₄ are common, stronger bases such as Cs₂CO₃ or CsF can be more effective, especially with less reactive substrates.[10][11][13] The choice of base can significantly influence the reaction outcome.

  • Solvent System: The solvent must facilitate the dissolution of both the organic and inorganic components.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are typically used.[10] The water can aid in dissolving the base.[10]

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and side reactions.

    • Recommendation: For aryl bromides, reactions can often be run at temperatures ranging from room temperature to 100 °C.[10][11] If the reaction is slow at lower temperatures, gradually increasing the heat is a reasonable approach.

Question 4: I am observing significant homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?

Answer:

Homocoupling of the boronic acid and protodeboronation are common side reactions in Suzuki-Miyaura couplings that consume the starting material and reduce the yield of the desired product.

Minimizing Side Reactions:

Side ReactionObservationCausality & Solution
Homocoupling Formation of biphenyl from the boronic acid.This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[10] Degas all solvents thoroughly before use.
Protodeboronation Replacement of the boronic acid group with a hydrogen atom.This can be caused by an excess of water or base, or by high reaction temperatures. Solution: Carefully control the amount of water in the reaction. While a small amount can be beneficial, an excess should be avoided. Optimize the stoichiometry of the base.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final 4-(3-bromophenyl)tetrahydro-2H-pyran product?

A1: Column chromatography on silica gel is the most common and effective method for purifying tetrahydropyran derivatives.[1] The choice of eluent will depend on the polarity of any remaining impurities. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

Q2: How can I confirm the identity and purity of my product?

A2: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry (e.g., GC-MS or LC-MS) will confirm the molecular weight. The purity can be assessed by techniques such as GC, HPLC, or by the absence of impurity signals in the NMR spectra.

Q3: Are there alternative methods for synthesizing 4-aryltetrahydropyrans?

A3: Yes, several other methods exist for the synthesis of 4-aryltetrahydropyrans. These include the Prins-Friedel-Crafts reaction, which involves the reaction of a carbonyl compound with a homoallylic alcohol in the presence of an arene, and methods starting from epoxides and allyltrimethylsilane.[2] The choice of method will depend on the availability of starting materials and the desired substitution pattern on the tetrahydropyran ring.

Experimental Workflows

Workflow for Grignard Reagent Titration

To ensure accurate stoichiometry, it is best practice to titrate the Grignard reagent just before use.[6]

Grignard_Titration cluster_prep Preparation cluster_titration Titration cluster_calc Calculation I2 Dissolve a known amount of I₂ in anhydrous THF Add Add Grignard solution dropwise to the I₂ solution at 0 °C I2->Add Grignard Grignard solution to be titrated Grignard->Add Endpoint Endpoint: Brown/yellow color disappears (colorless solution) Add->Endpoint Calc Calculate molarity based on the volume of Grignard reagent added Endpoint->Calc

Caption: Workflow for the titration of a Grignard reagent with iodine.

General Workflow for Suzuki-Miyaura Coupling Optimization

A systematic approach is key to optimizing a Suzuki-Miyaura coupling reaction.

Suzuki_Optimization Start Low Yield in Suzuki Coupling Catalyst Screen Catalyst/Ligand Combinations (e.g., Pd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂/SPhos) Start->Catalyst Base Optimize Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) Catalyst->Base Solvent Screen Solvent Systems (e.g., Dioxane/H₂O, THF/H₂O, DMF) Base->Solvent Temp Adjust Temperature (e.g., RT, 60 °C, 100 °C) Solvent->Temp Inert Ensure Strictly Inert Atmosphere Temp->Inert Optimized Optimized Reaction with Improved Yield Inert->Optimized

Caption: Systematic workflow for optimizing Suzuki-Miyaura coupling conditions.

References

  • BenchChem. Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • BenchChem. Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis.
  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • Reddit. Troubleshooting my grignard reactions.
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Alfa Chemistry. Grignard Reaction.
  • BenchChem. A Comparative Guide to Tetrahydropyranol Synthesis: Precursor Yields and Methodologies.
  • Reddit. Grignard Formation - Troubleshooting and Perfecting.
  • Tang, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • Chemical Communications (RSC Publishing). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • ResearchGate. Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane.
  • Organic & Biomolecular Chemistry (RSC Publishing). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Organic Chemistry Portal. Tetrahydropyran synthesis.
  • Watson, D. A., & Fu, G. C. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society.
  • ResearchGate. Synthesis of 4-alkyl/aryl dihydropyrans and 4-methylene tetrahydropyrans.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Organic Chemistry Portal. Grignard Reaction.
  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • ES Materials & Manufacturing. Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct.
  • Taylor & Francis. Tetrahydropyran – Knowledge and References.
  • ResearchGate. A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • (PDF) Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol.
  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Organic Syntheses Procedure. 2H-Pyran-2-one, 3-bromo.
  • Molecules. Recent Advances in the Synthesis of 2H-Pyrans.
  • ChemicalBook. 4-(3-BROMOPHENYL)TETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID | 179420-77-0.
  • Molecules. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • Organic Chemistry Portal. Grignard Reaction - Common Conditions.
  • BenchChem. Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Fluorinated Compounds.
  • RSC Publishing. Tetrahydropyridines: a recent update for their multicomponent synthesis.
  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
  • Wikipedia. Grignard reaction.
  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.

Sources

Optimization

Reducing debromination side reactions in 4-(3-Bromophenyl)tetrahydro-2h-pyran coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting one of the most persistent challenges in palladium-catalyzed cross-couplings: the hydrodehalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting one of the most persistent challenges in palladium-catalyzed cross-couplings: the hydrodehalogenation (debromination) side reaction.

When working with 4-(3-Bromophenyl)tetrahydro-2H-pyran , you are coupling an aryl bromide that is highly susceptible to premature reduction if the catalytic cycle is not perfectly tuned. This guide is engineered to provide you with the mechanistic causality behind this failure mode and equip you with self-validating protocols to eliminate it.

Mechanistic Insight: The Origin of Debromination

To stop debromination, we must first understand its causality. In a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, the Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 4-(3-Bromophenyl)tetrahydro-2H-pyran to form a Pd(II) intermediate.

Ideally, this intermediate rapidly undergoes transmetalation with your coupling partner, followed by reductive elimination to form the desired C-C or C-N bond. However, debromination occurs when this Pd(II) intermediate is intercepted by a hydride source[1]. This hydride transfer—often originating from protic solvents, alkoxide bases, or trace water—forms a palladium-hydride species. Subsequent reductive elimination yields the undesired 4-phenyltetrahydro-2H-pyran byproduct[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br) Pd0->OxAdd + 4-(3-Bromophenyl)THP TransMet Transmetalation Pd(II)(Ar)(R) OxAdd->TransMet + Boronic Acid Hydride Hydride Transfer Pd(II)(Ar)(H) OxAdd->Hydride + Hydride Donor (Solvent/Base) RedElim Reductive Elimination Desired Product (Ar-R) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Debrom Reductive Elimination Debrominated Byproduct (Ar-H) Hydride->Debrom Debrom->Pd0 Regenerates Pd(0)

Catalytic cycle showing the divergence between desired cross-coupling and hydrodehalogenation.

Troubleshooting FAQs

Q: Why is my LC-MS showing a major peak corresponding to 4-phenyltetrahydro-2H-pyran instead of my coupled product? A: This mass (M-Br+H) is the classic signature of hydrodebromination. Your Pd(II) oxidative addition complex is undergoing a side reaction where it accepts a hydride instead of transmetalating with your coupling partner[1]. You must audit your reaction mixture for unintended hydride donors.

Q: I am currently using ethanol as a co-solvent to aid boronic acid solubility. Could this be causing the issue? A: Yes, absolutely. Primary and secondary alcohols (like ethanol, methanol, and isopropanol) are notorious for exacerbating hydrodehalogenation. The alcohol can coordinate to the Pd(II) center and undergo β -hydride elimination, effectively acting as a potent hydride donor and reducing your aryl bromide[3]. Switch to an aprotic solvent system like 1,4-Dioxane, THF, or Toluene to eliminate this pathway[4].

Q: How does ligand selection influence the competition between cross-coupling and debromination? A: Ligand sterics and electronics dictate the kinetic pathway of the reaction. Standard ligands like PPh3 often result in sluggish transmetalation, leaving the Pd(II) intermediate vulnerable to side reactions. Conversely, utilizing bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) accelerates both transmetalation and the final reductive elimination step, allowing the desired coupling to kinetically outcompete the hydrodebromination pathway[2][5].

Q: Does the choice of base matter if I am already using an aprotic solvent? A: It is critical. Strong bases, particularly alkoxides with β -hydrogens (e.g., NaOEt, NaOiPr), can directly act as hydride donors or promote the formation of palladium-hydride species[2]. For 4-(3-Bromophenyl)tetrahydro-2H-pyran couplings, we strongly recommend switching to weaker, anhydrous inorganic bases like K3PO4, Cs2CO3, or KF[2].

Quantitative Data Summary

The table below synthesizes the impact of various reaction parameters on the ratio of desired cross-coupling versus debromination, demonstrating the causality of our optimization strategies.

Catalyst / LigandBaseSolvent SystemTemp (°C)Desired Product (%)Debrominated Byproduct (%)Mechanistic Rationale
Pd(PPh3)4NaOEtEtOH / H2O9035%60%Alkoxide/alcohol acts as a direct hydride donor via β -hydride elimination.
Pd(OAc)2 / PPh3K2CO3DMF10055%30%High temperature and unoptimized ligand sterics slow transmetalation.
Pd(OAc)2 / XPhos K3PO4 1,4-Dioxane 80 92% <2% Bulky ligand accelerates reductive elimination; aprotic conditions prevent hydride transfer.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Suzuki-Miyaura coupling of 4-(3-Bromophenyl)tetrahydro-2H-pyran is designed as a self-validating system. It includes specific In-Process Controls (IPCs) to verify the reaction trajectory before committing to workup.

Workflow Step1 1. Reagent Prep 4-(3-Bromophenyl)THP + Boronic Acid Step2 2. Strict Degassing Argon sparge in Aprotic Solvent Step1->Step2 Step3 3. Catalyst & Base Addition Pd(OAc)2 + XPhos + Anhydrous K3PO4 Step2->Step3 Step4 4. Reaction Execution Heat to 80°C under Argon Step3->Step4 IPC IPC (LC-MS): Debromination > 5%? Step4->IPC Troubleshoot Troubleshoot: Lower Temp / Remove Protic Sources IPC->Troubleshoot Yes Success 5. Workup & Isolation Aqueous quench & Chromatography IPC->Success No Troubleshoot->Step4 Adjust & Re-run

Self-validating experimental workflow for optimized Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Preparation & Rigorous Degassing : Dissolve 4-(3-Bromophenyl)tetrahydro-2H-pyran (1.0 equiv) and the corresponding aryl boronic acid (1.2 equiv) in anhydrous 1,4-Dioxane.

    • Self-Validation: Sparge the solution with Argon for 15 minutes. The visual confirmation of bubbling ensures the displacement of dissolved oxygen, preventing the oxidative degradation of the Pd(0) active species.

  • Catalyst & Ligand Activation : In a separate inert vial, pre-mix Pd(OAc)2 (0.05 equiv) and XPhos (0.10 equiv) in a minimum volume of 1,4-Dioxane.

    • Causality: Pre-complexation ensures the bulky, electron-rich ligand is fully coordinated to the palladium center before introduction to the aryl bromide, immediately favoring the kinetic pathway toward transmetalation over hydride abstraction[2].

  • Base Addition : Add anhydrous K3PO4 (2.0 equiv) to the main reaction vessel.

    • Causality: Utilizing an insoluble, anhydrous inorganic base prevents the generation of soluble hydride donors that drive the protodehalogenation pathway[2].

  • Reaction Execution & In-Process Control (IPC) : Add the active catalyst solution to the main vessel and heat to 80°C.

    • Self-Validation: After 2 hours, withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. You must confirm that the peak corresponding to 4-phenyltetrahydro-2H-pyran is <5% relative to the desired product mass. If debromination exceeds 5%, immediately reduce the temperature to 70°C. Lowering the temperature selectively disfavors the debromination pathway, which typically possesses a higher activation energy than the desired coupling[2][4].

  • Workup : Once complete, cool to room temperature, filter through a pad of Celite to remove the inorganic base and precipitated palladium black, and concentrate for flash chromatography.

References

  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid Source: Benchchem URL
  • preventing debromination in Suzuki coupling of bromo-imidazoles Source: Benchchem URL
  • Avoiding debromination in "N-(3-bromophenyl)
  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Publishing URL
  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds Source: Thieme URL

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 4-(3-Bromophenyl)tetrahydro-2H-pyran

Welcome to the technical support center for the purification of 4-(3-Bromophenyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-(3-Bromophenyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography purification of this important synthetic intermediate. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format to help you troubleshoot and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of 4-(3-bromophenyl)tetrahydro-2H-pyran?

A1: For the purification of 4-(3-bromophenyl)tetrahydro-2H-pyran, normal-phase chromatography using silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. The choice of mobile phase is critical for achieving good separation. A typical starting point is a non-polar solvent system, such as a mixture of ethyl acetate (EtOAc) and hexanes . The optimal ratio will depend on the specific impurities in your crude product, but a gradient elution is often more effective than an isocratic one.[1]

Q2: How can I determine the ideal solvent system for my column?

A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product on a Thin Layer Chromatography (TLC) plate. This range generally ensures good separation from impurities and efficient elution from the column. To find the best solvent system, screen various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20% EtOAc) using TLC. The spot corresponding to your product should be well-separated from any impurity spots.

Q3: How can I visualize 4-(3-bromophenyl)tetrahydro-2H-pyran on a TLC plate?

A3: Due to the presence of the bromophenyl group, the compound is UV active and can be easily visualized under a UV lamp (254 nm) , where it will appear as a dark spot on a fluorescent green background.[2][3] For additional confirmation or if you suspect UV-inactive impurities, you can use a chemical stain. An iodine chamber will typically stain the compound a temporary yellow-brown color.[2][3] A potassium permanganate (KMnO₄) stain can also be effective, as it reacts with most organic compounds, appearing as yellow spots on a purple background.[3]

Q4: Is 4-(3-bromophenyl)tetrahydro-2H-pyran stable on silica gel?

A4: Generally, aryl-tetrahydropyran systems are stable on neutral silica gel. However, silica gel is slightly acidic and can potentially cause degradation of sensitive compounds. While the C-Br bond is typically stable under these conditions, prolonged exposure or the presence of acidic impurities could theoretically lead to minor decomposition or dehalogenation.[4] If you observe significant streaking or the appearance of new, more polar spots on your TLC plate after spotting the crude material and letting it sit for a while, it may indicate instability.

Q5: What are the most common impurities I should expect?

A5: The impurities will largely depend on the synthetic route used to prepare 4-(3-bromophenyl)tetrahydro-2H-pyran.

  • If synthesized via a Grignard reaction: Expect unreacted 3-bromobenzaldehyde or a related electrophile, and homo-coupled biphenyl from the Grignard reagent.

  • If synthesized via a Suzuki-Miyaura coupling: Common impurities include unreacted starting materials (e.g., aryl halides and boronic acids), homo-coupled byproducts, and residual palladium catalyst.[5] Protodeborylation of the boronic acid is also a possibility.

  • General impurities: Unreacted starting materials and reagents, as well as dehalogenated byproducts (4-phenyltetrahydro-2H-pyran), can also be present.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography purification of 4-(3-bromophenyl)tetrahydro-2H-pyran.

Problem 1: Poor separation of the product from a close-running impurity.

  • Possible Cause: The chosen eluent system is not providing adequate resolution.

  • Solution:

    • Optimize the Solvent System: If your product and impurity are very close on the TLC plate, try a less polar solvent system to increase the separation. Small changes in the eluent composition can have a significant impact. Consider using a different solvent system altogether, for example, dichloromethane/hexanes or toluene/ethyl acetate.

    • Employ Gradient Elution: A shallow gradient of the polar solvent (e.g., starting with 5% EtOAc in hexanes and slowly increasing to 15%) can significantly improve the separation of closely eluting compounds compared to an isocratic elution.[1][7][8][9][10]

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

    • Sample Loading: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.

Problem 2: The product is streaking or tailing on the column.

  • Possible Cause 1: The compound is too polar for the chosen solvent system, leading to strong interactions with the silica gel.

  • Solution 1: Gradually increase the polarity of the eluent. Adding a small amount of a more polar solvent like methanol (0.5-1%) to your eluent can sometimes help to reduce streaking of moderately polar compounds.

  • Possible Cause 2: The compound is degrading on the silica gel.

  • Solution 2:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), to your eluent.

    • Switch to a Different Stationary Phase: If streaking persists and degradation is suspected, consider using a less acidic stationary phase like neutral alumina .[11] Run a TLC on an alumina plate first to determine a suitable solvent system.

  • Possible Cause 3: The sample was not loaded onto the column in a concentrated band.

  • Solution 3: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). If the product has poor solubility in the eluent, consider a "dry loading" technique.

Problem 3: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually and carefully increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, you can increase the percentage of ethyl acetate. If the product still does not elute, a small amount of methanol can be added to the eluent. Be cautious, as a large jump in polarity can cause impurities to elute with your product.

Problem 4: The purified product is contaminated with a dehalogenated byproduct.

  • Possible Cause: Dehalogenation occurred either during the reaction or on the column.

  • Solution:

    • Optimize Reaction Conditions: If possible, revisit the synthesis to minimize the formation of the dehalogenated impurity.

    • Fine-tune the Chromatography: The dehalogenated product will be less polar than your desired brominated compound. A very shallow gradient and careful fraction collection should allow for their separation.

    • Alternative Stationary Phases: In some cases, a different stationary phase may offer different selectivity. Consider trying a cyano- or diol-bonded silica phase for more challenging separations of polar compounds.[12][13][14]

Experimental Protocols

Protocol 1: Standard Column Chromatography on Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of test eluents (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexanes).

    • Visualize the plate under UV light (254 nm) and select the solvent system that gives an Rf of ~0.3 for your product.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column. For 1 gram of crude material, a column with a diameter of ~4-5 cm is a good starting point.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in the minimum amount of a relatively polar solvent (e.g., dichloromethane).

    • Carefully apply the concentrated solution to the top of the silica gel bed using a pipette.

    • Allow the solvent to absorb into the silica until the liquid level is just at the top of the sand.

    • Carefully add a small amount of the eluent to wash the sides of the column and allow it to absorb into the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-(3-bromophenyl)tetrahydro-2H-pyran.

Protocol 2: Dry Loading for Poorly Soluble Compounds
  • Dissolve your crude product in a volatile solvent in which it is soluble (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

  • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Proceed with elution as described in Protocol 1.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Ethyl Acetate / HexanesGood balance of polarity and volatility.
Elution Mode GradientOften provides better separation and sharper peaks than isocratic elution.[1][7][8][9][10]
TLC Rf of Product ~0.3Optimal for good separation and reasonable elution time.
Column Loading 1-2% of silica gel massPrevents band broadening and ensures good separation.

Visualization

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Eluent) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Gradient (e.g., EtOAc/Hexanes) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A typical workflow for the purification of 4-(3-Bromophenyl)tetrahydro-2H-pyran by column chromatography.

References

  • Biotage. (2023, January 24).
  • Reddit. (2022, July 16).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • University of California, Los Angeles. TLC stains.
  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • University of Wisconsin-Madison.
  • Phenomenex. (2025, May 23). Isocratic Vs.
  • Journal of Advanced Scientific Research. HPLC: Isocratic or Gradient Elution and Assessment of Linearity In Analytical Methods.
  • ResearchGate. (2019, April 10).
  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs.
  • ACS Publications. (2019, August 16). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry.
  • Waters Blog. (2025, June 18).
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • LCGC International.
  • Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-(3-Bromophenyl)tetrahydro-2H-pyran Synthesis

Welcome to the technical support center for the synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of palladium catalyst loading in the critical cross-coupling step of this synthesis. The following information is curated to enhance your experimental success by providing not just procedural steps, but also the underlying scientific principles.

I. Introduction to the Synthesis

The synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] In a typical approach, a suitable tetrahydro-2H-pyran precursor bearing a reactive group (e.g., a boronic acid or ester) is coupled with a 1,3-dihalogenated benzene derivative. Optimizing the palladium catalyst loading is crucial for achieving high yields, minimizing costs, and ensuring a reproducible process.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of palladium catalyst loading for the synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran.

Q1: What is a typical starting palladium catalyst loading for the Suzuki-Miyaura coupling to synthesize 4-(3-Bromophenyl)tetrahydro-2H-pyran?

For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and reasonable starting point.[2] For many aryl bromide couplings, a loading of 0.5-1.0 mol% can be effective, particularly with highly active catalyst systems.[3] The optimal loading will ultimately depend on the specific catalyst, ligands, and reaction conditions employed.

Q2: How does the choice of palladium precursor and ligand influence the required catalyst loading?

The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) and the accompanying ligand is critical.[4] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), can significantly enhance catalyst activity, allowing for lower catalyst loadings, sometimes as low as 0.000001-0.02 mol %.[3][5] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5] The stability and in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species is also a crucial factor that is influenced by the ligand and other reaction parameters.[6]

Q3: Can increasing the catalyst loading always improve a low-yielding reaction?

While insufficient catalyst is a potential cause for low yield, simply increasing the loading is not always the solution and can sometimes be detrimental. High catalyst concentrations can lead to the formation of palladium black (inactive palladium nanoparticles) and can promote side reactions such as homocoupling.[2] It is essential to first investigate other potential causes for low conversion, such as reagent purity, inadequate degassing, or suboptimal base and solvent selection.[7]

Q4: What are the key indicators of catalyst deactivation or decomposition?

A primary visual indicator of catalyst decomposition is the formation of palladium black, which is finely divided, insoluble palladium metal.[2] A reaction that starts but then stalls (as monitored by techniques like TLC or LC-MS) is another strong indicator of catalyst deactivation.[7]

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the palladium-catalyzed synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran.

Problem 1: Low or No Conversion of Starting Materials

Symptoms:

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted 3-bromophenyl starting material.[8][[“]]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Verify Catalyst Quality: Use a fresh batch of palladium precursor and ligand. Ensure they have been stored under an inert atmosphere to prevent oxidation, especially for air-sensitive phosphine ligands.[7] 2. Ensure Pd(0) Formation: If using a Pd(II) source like Pd(OAc)₂, the reaction conditions must facilitate its reduction to the active Pd(0) species. This reduction can sometimes be sluggish.[7] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst.
Suboptimal Ligand 1. Ligand Selection: For coupling with an aryl bromide, bulky, electron-rich monophosphine ligands (e.g., Buchwald or Hartwig ligands) are often more effective than traditional triarylphosphines like PPh₃.[3][5] These ligands promote the oxidative addition of the aryl bromide to the palladium center.[5] 2. Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to catalyst decomposition. The optimal palladium-to-ligand ratio should be determined experimentally, but a 1:1 to 1:4 ratio is a common starting point.[7]
Improper Base or Solvent 1. Base Selection: The choice of base is critical for the transmetalation step.[10] For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[10] The strength and solubility of the base can significantly impact the reaction rate and yield.[11][12] 2. Solvent Purity and Degassing: Ensure solvents are anhydrous (if required) and have been rigorously degassed to remove oxygen, which can deactivate the catalyst.[7] Common solvent systems for Suzuki reactions include toluene, dioxane, or THF, often with water as a co-solvent.[13][14]
Low Reaction Temperature Many Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-100 °C) may be necessary.[15] However, excessive heat can also lead to catalyst decomposition.[2]
Problem 2: Formation of Significant Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting materials and the desired product.

Potential Causes & Solutions:

Side Product Potential Cause Mitigation Strategies
Homocoupling of Boronic Acid/Ester The presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules.[7] This can also be promoted by high catalyst concentrations.1. Rigorous Degassing: Ensure the reaction vessel and solvents are thoroughly deoxygenated before adding the palladium catalyst.[16] 2. Optimize Catalyst Loading: A lower catalyst loading may disfavor the homocoupling pathway.[2] 3. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precursors.[7]
Protodeboronation The boronic acid or ester starting material can be replaced by a hydrogen atom, especially in the presence of water and a strong base.[17]1. Use Anhydrous Conditions: If protodeboronation is a significant issue, using anhydrous solvents and reagents may be beneficial. 2. Choice of Base: A weaker base or different base/solvent combination might suppress this side reaction.[11]
Dehalogenation of 3-Bromophenyl starting material The bromine atom is replaced by a hydrogen atom. This can occur via a competing reaction pathway involving a palladium-hydride species.[17]1. Optimize Reaction Conditions: Adjusting the solvent, base, or temperature may disfavor the dehalogenation pathway. 2. Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired dehalogenation.
Experimental Workflow & Visualization

A general workflow for troubleshooting a problematic Suzuki-Miyaura reaction is outlined below.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Reagents Verify Reagent Purity (Aryl Bromide, Boronic Acid/Ester, Base, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Degassing, Atmosphere) Start->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Pd Source, Ligand, Loading) Check_Reagents->Optimize_Catalyst Check_Conditions->Optimize_Catalyst Analytical_Monitoring Monitor Reaction Progress (TLC, LC-MS) Optimize_Catalyst->Analytical_Monitoring Workup_Purification Purification (Aqueous Workup, Chromatography, Crystallization) Analytical_Monitoring->Workup_Purification Success Desired Product Obtained Workup_Purification->Success

Caption: A general workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

The catalytic cycle for the Suzuki-Miyaura reaction illustrates the key steps where optimization is critical.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Base->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[18][19]

IV. Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Reaction

This protocol provides a starting point for the synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran.

  • Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add the 3-bromophenyl precursor (1.0 equiv), the tetrahydro-2H-pyran boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Briefly purge the vial with inert gas before adding the catalyst and ligand to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the allotted time.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.[20]

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[21]

Protocol for Palladium Removal

Residual palladium in the final product can be a concern, especially in pharmaceutical applications.

  • Aqueous Wash: After the initial workup, washing the organic layer with an aqueous solution of a sulfur-containing reagent like sodium bisulfite (NaHSO₃) can help to sequester and remove palladium.[22]

  • Filtration through Celite® or Silica Gel: Passing the crude product solution through a short plug of Celite® or silica gel can effectively adsorb the palladium catalyst.[21]

  • Use of Heterogeneous Catalysts: Employing a heterogeneous catalyst like palladium on carbon (Pd/C) from the outset allows for simple filtration to remove the catalyst after the reaction.[23][24][25]

V. References

  • Guan, B.-T., et al. (2016). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science.

  • Cola, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

  • Yi, D., et al. (2014). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed.

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.

  • Ahmadi, T., & Ebrahimi, Z. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Vechambre, C., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

  • Mondal, B. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.

  • Chan, K. S., et al. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.

  • Hein, J. E., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.

  • Shi, S., & Garg, N. K. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. ACS Publications.

  • Consensus Academic Search Engine. (n.d.). Suzuki reaction general procedure.

  • Hein, J. E., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.

  • Benchchem. (n.d.). analytical techniques for monitoring the progress of 1-(Allyloxy)-2-bromobenzene reactions.

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

  • Wang, C., et al. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. ACS Publications.

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Wang, Y., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.

  • Li, Y., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.

  • LeBlond, C. R., et al. (2009). Palladium on Carbon-Catalyzed Cross-Coupling of Aryl Halides with Potassium p-Tolyltrifluoroborate in Air. Taylor & Francis.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Strieth-Kalthoff, F., et al. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.

  • Sharma, P., et al. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, A. B., & DeMattei, J. A. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.

  • Fors, B. P., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.

  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene.

  • Singh, S., et al. (2026). Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis.

  • Clavel, C., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.

  • Sakurai, H., et al. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. Organic Chemistry Portal.

  • Benchchem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.

  • Guram, A. S., et al. (2006). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.

  • Billingsley, K. L., & Buchwald, S. L. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC.

  • Kantchev, E. A. B., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

  • Reddy, M. S., et al. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.

  • Reddy, M. S., et al. (n.d.). Palladium-mediated synthesis of 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones.

  • ResearchGate. (n.d.). (PDF) Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization.

Sources

Troubleshooting

Troubleshooting low conversion rates in 4-(3-Bromophenyl)tetrahydro-2h-pyran reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic bottlenecks associated with 4-(3-Bromophenyl)tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic bottlenecks associated with 4-(3-Bromophenyl)tetrahydro-2H-pyran .

While the tetrahydropyran (THP) ring is generally stable, its steric profile and the electronic nature of the meta-substituted aryl bromide present unique challenges. Low conversion rates with this substrate typically stem from stalled oxidative addition, competing protodehalogenation, or surface passivation during metallation. This guide provides field-proven, self-validating protocols to overcome these issues.

Diagnostic Workflow

G Start Low Conversion of 4-(3-Bromophenyl)THP ReactionType Identify Reaction Type Start->ReactionType CrossCoupling Pd-Catalyzed Cross-Coupling ReactionType->CrossCoupling Grignard Grignard / Metallation ReactionType->Grignard Dehalogenation Check for Protodehalogenation (GC-MS/NMR) CrossCoupling->Dehalogenation Side products? OxidativeAddition Oxidative Addition Stalled? CrossCoupling->OxidativeAddition Starting material remains Wurtz Wurtz Coupling / Dimerization? Grignard->Wurtz White solid / Dimer seen Passivation Mg Surface Passivated? Grignard->Passivation No initiation FixBase Use Weaker Base / Lower Temp Dehalogenation->FixBase FixLigand Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) OxidativeAddition->FixLigand FixTurbo Use Knochel Turbo-Grignard (iPrMgCl·LiCl) Wurtz->FixTurbo Passivation->FixTurbo Chemical activation FixDry Strict Anhydrous Conditions & Mechanical Activation Passivation->FixDry

Troubleshooting decision tree for low conversion of 4-(3-Bromophenyl)THP.

Deep Dive 1: Palladium-Catalyzed Cross-Couplings (Suzuki & Buchwald-Hartwig)

Q: Why is my Suzuki-Miyaura coupling stalling at 30-40% conversion, and why am I seeing a new, less polar spot on my TLC? A: You are likely observing protodehalogenation . In Suzuki couplings under strong alkaline conditions, the palladium catalyst undergoes oxidative addition into the Ar-Br bond. However, instead of transmetalating with your boronic acid, the Pd-complex reacts with the base or solvent to form a palladium-hydride (Pd-H) intermediate. This species undergoes rapid reductive elimination, yielding the dehalogenated byproduct (4-phenyltetrahydro-2H-pyran) and consuming your starting material[1]. This competing catalytic cycle is a primary cause of low yields with aryl bromides[2].

Q: How do I rationally select a catalyst/ligand system to force conversion? A: To outcompete dehalogenation, you must accelerate the reductive elimination step of the desired catalytic cycle. Switching to bulky, electron-rich biaryl monophosphine ligands (such as XPhos or RuPhos) forces the palladium center into a highly reactive, low-coordinate state[2]. Furthermore, switching to a weaker base (e.g., anhydrous K₃PO₄) or utilizing base-free conditions with borate salts prevents the formation of the deleterious Pd-H species[3].

Quantitative Conversion Data Matrix
Reaction TypeCatalyst/Ligand SystemBase/AdditiveTypical ConversionPrimary Failure Mode
Suzuki-MiyauraPd(dppf)Cl₂Na₂CO₃ (aq)30-50%Protodehalogenation
Suzuki-MiyauraXPhos Pd G2K₃PO₄ (anhydrous)>90%None
Buchwald-HartwigPd₂(dba)₃ / XantPhosNaOtBu40-60%Oxidative Addition Stall
Buchwald-HartwigPd(OAc)₂ / RuPhosDBU>85%None
Protocol: Optimized Suzuki-Miyaura Coupling (Self-Validating)

Causality Focus: Anhydrous, mild-base conditions suppress Pd-H formation, while XPhos accelerates the desired cross-coupling.

  • Preparation: To an oven-dried Schlenk flask, add 4-(3-Bromophenyl)tetrahydro-2H-pyran (1.0 equiv), the corresponding boronic acid (1.2 equiv), and finely ground anhydrous K₃PO₄ (2.0 equiv). Grinding the base increases the surface area, ensuring consistent kinetics without requiring strong alkoxides.

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative degradation of the phosphine ligand.

  • Catalyst Addition: Add anhydrous 1,4-dioxane (0.1 M concentration) followed by XPhos Pd G2 (2 mol%).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours.

  • In-Process Validation: At 4 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. You must verify the ratio of the product mass to the dehalogenated mass (M-Br+H). If dehalogenation is <5%, the catalytic cycle is optimized.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure[1].

Deep Dive 2: Metallation & Grignard Formation

Q: My Grignard reaction won't initiate, or I am recovering a white precipitate with very low yields. What is happening? A: Failure to initiate is typically caused by a passivating layer of magnesium oxide (MgO) or trace moisture[4]. If the reaction initiates but yields are low with a white precipitate, you are experiencing Wurtz coupling . This occurs when the newly formed Grignard reagent acts as a nucleophile and attacks unreacted 4-(3-Bromophenyl)tetrahydro-2H-pyran, forming a biphenyl dimer[4].

Q: How do I achieve >95% conversion to the Grignard reagent without dimerization? A: Abandon standard magnesium turnings and utilize the Knochel Turbo-Grignard reagent (iPrMgCl·LiCl) . Standard Grignard reagents form polymeric aggregates in solution, which drastically slows down the halogen-metal exchange. The addition of LiCl breaks these aggregates, forming a highly reactive magnesiate complex that lowers the activation energy for the Br/Mg exchange, allowing complete conversion at room temperature before Wurtz coupling can occur[5][6].

G ArBr 4-(3-Bromophenyl)THP Complex Ate-Complex Intermediate [Ar-Br-IPr]Mg-Li ArBr->Complex Reagent iPrMgCl·LiCl (Turbo-Grignard) Reagent->Complex LiCl breaks Mg aggregates Product 4-(3-Magnesiochlorophenyl)THP·LiCl (Highly Reactive Grignard) Complex->Product Br/Mg Exchange Byproduct iPrBr (Volatile Byproduct) Complex->Byproduct

Mechanism of Turbo-Grignard (iPrMgCl·LiCl) Br/Mg exchange activation.

Protocol: Turbo-Grignard Exchange (Self-Validating)

Causality Focus: Halogen-metal exchange is driven kinetically by the monomeric nature of the LiCl-complexed magnesium.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with Argon.

  • Substrate Solvation: Dissolve 4-(3-Bromophenyl)tetrahydro-2H-pyran (1.0 equiv) in anhydrous THF (0.5 M) and cool to 0 °C.

  • Exchange Initiation: Dropwise add iPrMgCl·LiCl (1.3 equiv, 1.3 M in THF) via syringe over 10 minutes. Slow addition controls the exotherm and prevents localized concentration spikes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours[5].

  • In-Process Validation (Iodine Quench): To confirm 100% conversion, pull a 0.1 mL aliquot and quench it into a vial containing a solution of iodine in THF. Analyze via GC-MS. The complete disappearance of the starting bromide and the exclusive presence of the iodinated THP-arene validates successful Grignard formation.

  • Electrophile Addition: Cool the validated Grignard solution back to 0 °C and proceed with the dropwise addition of your target electrophile.

Frequently Asked Questions (FAQs)

Q: Does the tetrahydropyran (THP) ring coordinate with the palladium catalyst and cause poisoning? A: While the oxygen lone pairs in the THP ring can act as weak Lewis bases, the steric bulk of the saturated ring prevents stable chelation with the palladium center. Catalyst poisoning in this system is almost exclusively due to atmospheric oxygen or the formation of Pd black from excessive temperatures.

Q: Can I use an aryl chloride derivative instead to prevent Wurtz coupling? A: While aryl chlorides are less prone to Wurtz coupling, their oxidative addition into palladium is significantly slower, and Br/Mg exchange requires elevated temperatures, which can degrade sensitive functional groups. Stick to the aryl bromide but optimize your catalytic/exchange conditions as outlined above.

Sources

Optimization

Separating 4-(3-Bromophenyl)tetrahydro-2h-pyran from unreacted starting materials

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating 4-(3-bromophenyl)tetrahydro-2H-pyran...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating 4-(3-bromophenyl)tetrahydro-2H-pyran .

The synthesis of this compound typically involves the Grignard addition of 1,3-dibromobenzene to tetrahydro-4H-pyran-4-one, yielding a tertiary alcohol intermediate, followed by reductive deoxygenation (commonly using triethylsilane and a Brønsted/Lewis acid). Isolating the final target requires separating it from a complex matrix of unreacted starting materials, quenched byproducts, and intermediates.

Below is the diagnostic workflow, followed by field-proven troubleshooting FAQs, self-validating protocols, and quantitative data to ensure your purification is successful.

SeparationWorkflow Start Crude Reaction Mixture (Target + SMs + Intermediates) AqWorkup Aqueous Workup (H2O / EtOAc) Start->AqWorkup AqPhase Aqueous Phase Discard: Tetrahydro-4H-pyran-4-one AqWorkup->AqPhase Removes polar SM OrgPhase Organic Phase Target, 1,3-DBB, Alcohol, Siloxanes AqWorkup->OrgPhase Silica Flash Chromatography (Hexanes / EtOAc) OrgPhase->Silica PolarImp Polar Fractions Discard: Unreacted Alcohol Silica->PolarImp Retains H-bonding intermediate NonPolar Non-Polar Fractions Target + 1,3-DBB + Siloxanes Silica->NonPolar Distillation Kugelrohr Distillation (0.1 Torr, 80 °C) NonPolar->Distillation Volatile Distillate Discard: 1,3-Dibromobenzene Distillation->Volatile Strips volatile dihalide PureTarget Residue Pure 4-(3-Bromophenyl) tetrahydro-2H-pyran Distillation->PureTarget Isolates heavy target

Diagnostic workflow for separating 4-(3-Bromophenyl)tetrahydro-2H-pyran from starting materials.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My target product is co-eluting with unreacted 1,3-dibromobenzene (1,3-DBB) on silica gel. How do I separate them? Causality & Solution: This is the most common pitfall in this synthesis. Both 1,3-DBB and 4-(3-bromophenyl)tetrahydro-2H-pyran are highly non-polar. The ether oxygen in the tetrahydropyran ring is sterically hindered and provides minimal dipole-dipole interaction with the silica stationary phase. Consequently, both compounds migrate near the solvent front (Rf > 0.7) in standard non-polar eluents. To separate them, you must pivot from chromatographic separation to thermal separation. 1,3-DBB has a significantly lower boiling point (~218 °C) compared to the heavier tetrahydropyran product (>300 °C). Vacuum distillation (Kugelrohr) will easily strip the volatile dihalide, leaving your pure target behind [3].

Q2: My deoxygenation reaction stalled, and I have unreacted 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol intermediate. How do I remove it? Causality & Solution: Unlike the target product, the unreacted tertiary alcohol intermediate contains a free hydroxyl (-OH) group. This acts as a strong hydrogen-bond donor and acceptor, interacting heavily with the free silanol groups (Si-OH) on the silica gel surface. This interaction severely retards its elution. By using Flash Column Chromatography [1] with a 90:10 Hexanes/Ethyl Acetate gradient, the deoxygenated target will elute rapidly, while the alcohol intermediate will remain trapped on the column until a higher polarity solvent is introduced.

Q3: How do I remove silanol/siloxane byproducts after the deoxygenation step? Causality & Solution: Reductive deoxygenation using triethylsilane (Et₃SiH) [2] generates triethylsilanol or hexaethyldisiloxane as byproducts. These silicon-based impurities often streak on silica and contaminate non-polar fractions. If prolonged high-vacuum exposure does not remove them, wash your organic layer with an aqueous fluoride source (e.g., TBAF or KF) prior to chromatography. The fluoride ion has a high affinity for silicon, converting silanols into highly polar, water-soluble fluorosilanes that partition into the aqueous phase.

Q4: There is unreacted tetrahydro-4H-pyran-4-one in the mixture. What is the best removal strategy? Causality & Solution: Tetrahydro-4H-pyran-4-one is a highly polar, low-molecular-weight ketone that is miscible/highly soluble in water. It should never make it to your chromatography column. It can be entirely removed via a rigorous Aqueous Workup by washing the organic layer with deionized water or brine.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Aqueous Workup (Ketone Removal)
  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) to a concentration of ~0.1 M.

  • Transfer to a separatory funnel and wash with an equal volume of deionized water (3x).

  • Wash the organic layer once with saturated aqueous NaCl (brine) to break any emulsions and pre-dry the organic phase.

  • Self-Validation Step: Spot a drop of the combined aqueous washes onto a TLC plate and dip it into a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The immediate formation of a yellow/orange precipitate confirms the successful extraction of the unreacted ketone.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography (Alcohol Removal)
  • Pack a silica gel column using the W.C. Still method[1] with 100% Hexanes.

  • Dry-load the concentrated organic residue onto a small amount of silica and apply it to the top of the column.

  • Elute using an isocratic mixture of 95:5 Hexanes/EtOAc.

  • Self-Validation Step: Collect fractions and perform TLC (90:10 Hexanes/EtOAc). Visualize using UV (254 nm) and Phosphomolybdic Acid (PMA) stain followed by heating. The target compound will elute first (Rf ~0.7, UV active). The unreacted alcohol will appear much later as a dark blue PMA spot at Rf ~0.2, ensuring complete separation.

Protocol C: Kugelrohr Distillation (1,3-DBB & Bromobenzene Removal)
  • Transfer the combined and concentrated non-polar fractions (containing the target and 1,3-DBB) into a Kugelrohr distillation bulb.

  • Apply high vacuum (0.1 to 0.5 Torr).

  • Gradually heat the oven to 70–80 °C. The volatile 1,3-DBB (and any quenched bromobenzene from the Grignard step) will distill into the receiving bulb cooled by dry ice/acetone.

  • Self-Validation Step: Analyze the heavy residue left in the heating bulb via ¹H-NMR. The complete disappearance of the distinct aromatic multiplet of 1,3-DBB (around 7.2–7.6 ppm, integrating for 4 protons relative to your tetrahydropyran signals) confirms absolute purity.

Part 3: Quantitative Data & Separation Metrics

Use the following physicochemical properties to guide your separation strategy. Note the stark contrast in boiling points between the non-polar impurities and the target, which dictates the necessity of distillation.

CompoundRole in SynthesisMW ( g/mol )Boiling Point (°C)Rf (90:10 Hex/EtOAc)Primary Detection Method
Bromobenzene Quenched Grignard157.01156 °C~0.85UV (254 nm)
1,3-Dibromobenzene Starting Material235.90218–219 °C~0.80UV (254 nm)
Tetrahydro-4H-pyran-4-one Starting Material100.12166 °C~0.102,4-DNP Stain
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol Intermediate257.12~350 °C (pred)~0.20UV / PMA Stain
4-(3-Bromophenyl)tetrahydro-2H-pyran Target Product 241.12 ~310 °C (pred)~0.70 UV / PMA Stain

Part 4: References

  • Ask the Editor: The Evolution of Flash Chromatography Source: LCGC International / Chromatography Online URL:[Link]

  • Enantioselective Intramolecular Friedel-Crafts-Type α-Arylation of Aldehydes (Details on reductive deoxygenation using Et₃SiH) Source: Journal of the American Chemical Society / SciSpace URL:[Link]

Reference Data & Comparative Studies

Validation

Reactivity comparison: 4-(3-Bromophenyl)tetrahydro-2h-pyran vs 4-(4-Bromophenyl)tetrahydro-2h-pyran

Topic: Reactivity Comparison: 4-(3-Bromophenyl)tetrahydro-2H-pyran vs. 4-(4-Bromophenyl)tetrahydro-2H-pyran Introduction In the landscape of medicinal chemistry and materials science, aryl halides serve as foundational b...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reactivity Comparison: 4-(3-Bromophenyl)tetrahydro-2H-pyran vs. 4-(4-Bromophenyl)tetrahydro-2H-pyran

Introduction

In the landscape of medicinal chemistry and materials science, aryl halides serve as foundational building blocks for constructing complex molecular architectures. The 4-phenyl-tetrahydro-2H-pyran (THP) scaffold is of particular interest due to its prevalence in bioactive molecules and its favorable physicochemical properties. When functionalized with a bromine atom, this scaffold becomes a versatile handle for a myriad of transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical comparison of the reactivity of two common positional isomers: 4-(3-Bromophenyl)tetrahydro-2H-pyran (1, meta-isomer) and 4-(4-Bromophenyl)tetrahydro-2H-pyran (2, para-isomer) . Understanding the subtle yet significant differences in their chemical behavior is critical for reaction optimization, impurity profiling, and the strategic design of synthetic routes in drug development and materials research. We will dissect the theoretical underpinnings of their reactivity and provide supporting experimental frameworks for their application in key synthetic transformations.

Theoretical Framework: Unpacking Electronic and Steric Effects

The difference in the position of the bromine atom—meta versus para—is the primary determinant of the differential reactivity between isomers 1 and 2 . This distinction manifests through a combination of electronic and steric effects, which directly influence the transition state energies of common synthetic reactions.

Electronic Influence of the Tetrahydropyran Substituent

The tetrahydropyran (THP) ring, connected via a C-C single bond, influences the phenyl ring's electron density primarily through inductive effects. As an alkyl substituent, the THP moiety acts as a weak electron-donating group (EDG).[1][2] This donation enriches the π-system of the aromatic ring.

  • For the para-isomer (2): The weak electron-donating effect of the THP group is transmitted through the aromatic system to the carbon atom bearing the bromine (the ipso-carbon). This slightly increases the electron density at the reaction center. In the context of palladium-catalyzed cross-coupling, a more electron-rich C-Br bond can facilitate the rate-determining oxidative addition step.[3]

  • For the meta-isomer (1): The inductive effect has a less direct influence on the ipso-carbon. Substituent effects are generally most pronounced at the ortho and para positions.[4] Therefore, the electronic environment of the C-Br bond in the meta-isomer is less perturbed by the THP group compared to the para-isomer, making it electronically more similar to bromobenzene itself.

Steric Hindrance

The THP ring is a conformationally flexible but sterically bulky group. Steric hindrance can significantly impact the approach of a catalyst or reagent to the reactive C-Br bond.

  • For the para-isomer (2): The bulky THP group is positioned directly opposite the bromine atom, maximizing the distance and minimizing steric clash. This open access allows large catalytic complexes, such as those involving bulky phosphine ligands in Suzuki or Buchwald-Hartwig reactions, to approach the C-Br bond with relative ease.[5][6]

  • For the meta-isomer (1): The THP group is adjacent to one of the ortho positions of the bromine atom. This proximity can create a more sterically congested environment around the reaction site, potentially hindering the approach of the catalyst and slowing down the reaction rate compared to the para isomer.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. The general catalytic cycle, involving oxidative addition, transmetalation (or related steps), and reductive elimination, is sensitive to the electronic and steric factors discussed above.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-Br) Pd0->OxAdd Ar-Br (Isomer 1 or 2) Trans Transmetalation Intermediate (Ar-Pd(II)L₂-R) OxAdd->Trans R-M (e.g., R-B(OH)₂) Product Ar-R (Coupled Product) Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration center_point

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is often rate-limiting and is highly sensitive to the substrate's electronic and steric properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is one of the most widely used C-C bond-forming reactions.[7][8]

Prediction: 4-(4-Bromophenyl)tetrahydro-2H-pyran (2) is expected to be more reactive than 4-(3-Bromophenyl)tetrahydro-2H-pyran (1). The combination of a slightly more electron-rich C-Br bond and significantly lower steric hindrance should lead to faster reaction rates and potentially higher yields under identical conditions. The less hindered nature of the para-isomer facilitates the crucial oxidative addition of the palladium catalyst.[3][6]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[9][10] Like the Suzuki coupling, it relies on a palladium catalyst, often with bulky, electron-rich phosphine ligands.

Prediction: The reactivity trend is expected to mirror that of the Suzuki coupling. The para-isomer (2) will likely outperform the meta-isomer (1). The steric argument is particularly salient here, as the bulky ligands required for efficient C-N coupling will experience less interference with the distally located THP group of the para-isomer.[11]

Sonogashira Coupling

The Sonogashira coupling joins an aryl halide with a terminal alkyne to form an arylalkyne, using a dual palladium and copper catalytic system.[12][13][14]

Prediction: Consistent with the other cross-coupling reactions, the para-isomer (2) is predicted to be the superior substrate. The less sterically encumbered environment of the C-Br bond in the para isomer allows for more efficient interaction with the palladium catalyst, leading to faster conversion to the desired product.[15]

Summary of Predicted Reactivity and Hypothetical Experimental Data

The following table summarizes the predicted outcomes for the comparative reactivity of isomers 1 and 2 in key cross-coupling reactions under standardized conditions.

ReactionCoupling PartnerCatalyst SystemIsomerPredicted Outcome (Yield after 4h)
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄, K₂CO₃1 (meta)65-75%
2 (para)>90%
Buchwald-Hartwig MorpholinePd₂(dba)₃, XPhos, NaOtBu1 (meta)50-60%
2 (para)80-90%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N1 (meta)70-80%
2 (para)>95%

Experimental Protocols

To validate the theoretical predictions, a systematic experimental workflow is essential. The following protocols are designed for a direct, head-to-head comparison.

Experimental_Workflow cluster_prep Preparation cluster_monitoring Monitoring & Analysis Prep_1 Weigh Isomer 1 (meta) & Isomer 2 (para) Rxn_1 Charge Reactor 1 with Isomer 1 Prep_1->Rxn_1 Rxn_2 Charge Reactor 2 with Isomer 2 Prep_1->Rxn_2 Prep_2 Prepare Reagent & Catalyst Stock Solutions Add_Reagents Add Reagents, Solvent, Base & Catalyst Prep_2->Add_Reagents Monitor Monitor Reactions (TLC, LC-MS) at t = 1, 2, 4, 8h Add_Reagents->Monitor Workup Quench & Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, HRMS) & Yield Calculation Purify->Analyze

Figure 2: A standardized workflow for the comparative reactivity analysis of the two isomers, ensuring that all variables other than the substrate are kept constant.

Protocol 3.1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the rate and yield of the Suzuki-Miyaura coupling of 4-(3-bromophenyl)tetrahydro-2H-pyran (1) and 4-(4-bromophenyl)tetrahydro-2H-pyran (2) with phenylboronic acid.

Materials:

  • 4-(3-Bromophenyl)tetrahydro-2H-pyran (1) (1.0 mmol, 255 mg)

  • 4-(4-Bromophenyl)tetrahydro-2H-pyran (2) (1.0 mmol, 255 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In two separate, identical, oven-dried Schlenk flasks equipped with magnetic stir bars, add isomer 1 to the first flask and isomer 2 to the second.

  • To each flask, add phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Evacuate and backfill each flask with an inert atmosphere (Nitrogen or Argon) three times.

  • To each flask, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Place both flasks in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress at identical time points (e.g., 1, 2, 4, and 8 hours) by taking small aliquots for TLC or LC-MS analysis.

  • After the reaction period (e.g., 8 hours or upon consumption of starting material), cool the flasks to room temperature.

  • Dilute each reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and wash with brine (2 x 15 mL).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the coupled products.

  • Determine the isolated yield for each reaction and characterize the products by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

While structurally very similar, 4-(3-Bromophenyl)tetrahydro-2H-pyran and 4-(4-Bromophenyl)tetrahydro-2H-pyran exhibit distinct reactivity profiles governed by fundamental principles of physical organic chemistry. The para-isomer, 4-(4-Bromophenyl)tetrahydro-2H-pyran , is consistently predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity stems from a favorable combination of a minimally hindered reaction site and a subtle, through-bond electronic activation from the tetrahydropyran ring. For researchers in drug discovery and materials science, selecting the para-isomer can lead to milder reaction conditions, shorter reaction times, and higher yields, streamlining synthetic campaigns and potentially reducing catalyst loading and downstream purification efforts. Conversely, the lower reactivity of the meta-isomer might be exploited for selective transformations in multifunctional molecules. This guide underscores the importance of considering isomeric effects in strategic synthetic planning.

References

  • Chinchilla, R., & Nájera, C. (2011). Sonogashira reactions: the state of the art in coupling alkynes. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • University of Calgary. (n.d.). Substituent Effects. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link] - Note: A more direct link for Suzuki coupling on this platform is: [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • La Salle University. (n.d.). Substituent Effects. [Link]

  • Chemistry LibreTexts. (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

Sources

Comparative

Comparing THP vs piperidine rings in 3-bromophenyl derivative synthesis

The 3-bromophenyl moiety is a highly versatile synthetic handle in drug discovery. The bromine atom serves as a reliable anchor for late-stage functionalizations, such as Buchwald-Hartwig aminations or Suzuki-Miyaura cro...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-bromophenyl moiety is a highly versatile synthetic handle in drug discovery. The bromine atom serves as a reliable anchor for late-stage functionalizations, such as Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings. When designing saturated six-membered ring derivatives of this scaffold, medicinal chemists frequently debate between utilizing a piperidine or a tetrahydropyran (THP) ring.

As a Senior Application Scientist, I approach this comparison not just as a synthetic exercise, but as a multidimensional problem involving physicochemical properties, target binding requirements, and catalytic compatibility. This guide objectively compares the synthesis and performance of 3-bromophenyl piperidine versus THP derivatives, providing validated experimental workflows and mechanistic insights.

Scaffold Selection: Physicochemical & Mechanistic Causality

The choice between a nitrogen-containing piperidine and an oxygen-containing THP ring fundamentally alters both the biological profile of the molecule and the synthetic strategy required to build it.

  • Piperidine (The Basic Amine): Piperidine is a privileged scaffold in medicinal chemistry 1[1]. Its secondary amine (pKa ~9.5) is typically protonated at physiological pH, which drastically improves aqueous solubility and allows for critical salt-bridge interactions with target proteins. However, this basicity introduces synthetic challenges: the lone pair can strongly coordinate to transition metal catalysts (e.g., Palladium) during cross-coupling, leading to catalyst poisoning. Furthermore, highly basic piperidines can trigger hERG channel liabilities (cardiotoxicity).

  • Tetrahydropyran (The Neutral Bioisostere): THP is a neutral, non-ionizable ring. Substituting a piperidine for a THP ring eliminates hERG liabilities and improves passive membrane permeability by lowering the overall polar surface area. Synthetically, the oxygen lone pairs are significantly less nucleophilic than nitrogen, meaning THP derivatives rarely require protecting groups during aggressive organometallic reactions.

G Start Target: 3-Bromophenyl Derivative Decision Require basic center for target binding? Start->Decision Piperidine Piperidine Ring (pKa ~9-10) Decision->Piperidine Yes THP Tetrahydropyran (THP) (Neutral) Decision->THP No Protection N-Protection Required (e.g., Boc, Cbz) Piperidine->Protection Prevents catalyst poisoning NoProtection No Protection Needed (Direct Synthesis) THP->NoProtection Oxygen lone pairs less reactive

Decision matrix for selecting piperidine versus THP scaffolds in drug design.

Synthetic Strategy 1: The Piperidine Core (Cross-Coupling)

To synthesize 4-(3-bromophenyl)piperidine, we rely on transition-metal catalysis. The most robust approach is the Suzuki-Miyaura cross-coupling of a protected tetrahydropyridine boronic ester with a dihalobenzene, followed by selective alkene reduction 2[2].

Causality in Experimental Design:

  • Regioselectivity: We use 1-bromo-3-iodobenzene. Palladium undergoes oxidative addition into the weaker C-I bond orders of magnitude faster than the C-Br bond, ensuring strict mono-coupling and preserving the bromine handle.

  • N-Protection: The piperidine nitrogen must be Boc-protected. An unprotected amine will coordinate to the Pd(0) center, stalling the catalytic cycle and drastically reducing yields 3[3].

  • Selective Reduction: Standard hydrogenation (Pd/C, H2) will cause rapid hydrodehalogenation, destroying the 3-bromo handle. We must use Wilkinson's catalyst (RhCl(PPh3)3) or Platinum dioxide (PtO2), which selectively reduces the aliphatic alkene while leaving the aryl bromide intact.

Self-Validating Protocol: 1-Boc-4-(3-bromophenyl)piperidine

Step 1: Suzuki Coupling

  • Charge a flask with 1-bromo-3-iodobenzene (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K2CO3 (3.0 eq).

  • Suspend in a degassed mixture of 1,4-dioxane/H2O (4:1). Add Pd(dppf)Cl2 (0.05 eq).

  • Heat at 80 °C for 4 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the starting iodide is consumed. The product mass will typically show an[M+H-tBu]+ ionization fragment characteristic of Boc groups.

Step 2: Selective Hydrogenation

  • Dissolve the purified intermediate in EtOAc. Add PtO2 (0.1 eq).

  • Stir under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • IPC: Monitor via 1H NMR. The reaction is self-validating when the vinylic proton signal (approx. δ 6.0 ppm) completely disappears, while the aromatic protons (δ 7.2 - 7.6 ppm) remain integrated to 4H, confirming no debromination occurred.

Synthetic Strategy 2: The Tetrahydropyran Core (Prins Cyclization)

For the THP core, we bypass organometallics entirely and utilize an acid-catalyzed Prins cyclization. This method reacts 3-bromobenzaldehyde with a homoallylic alcohol to form highly substituted THP rings in a single step.

Causality in Experimental Design: Using p-toluenesulfonic acid (p-TSA) supported on silica gel (SiO2) creates a highly efficient, solvent-free catalytic system 4[4]. The silica gel is not merely a physical dispersant; it actively stabilizes the transition state of the oxocarbenium intermediate. Because THP lacks a basic nitrogen, no protecting groups are needed, making this a highly atom-economical route.

G Aldehyde 3-Bromobenzaldehyde Oxocarbenium Oxocarbenium Intermediate Aldehyde->Oxocarbenium H+ activation Acid p-TSA / SiO2 (Catalyst) Acid->Oxocarbenium Catalysis Product 2-(3-Bromophenyl)- THP Derivative Oxocarbenium->Product Alkene attack & cyclization Alkene Homoallylic Alcohol Alkene->Product Prins reaction

Mechanistic pathway of the Prins cyclization for 3-bromophenyl THP synthesis.

Self-Validating Protocol: 2-(3-bromophenyl)-tetrahydro-4-methyl-2H-pyran-4-ol
  • In a mortar, combine silica gel (70-230 mesh, 12.5 g) and p-TSA (0.29 mmol). Grind thoroughly to create the catalytic matrix.

  • Add 3-bromobenzaldehyde (1.0 mmol) and 3-methyl-but-3-en-1-ol (1.1 mmol) directly to the solid mixture.

  • Grind at room temperature for 15 minutes.

  • IPC: Extract a small aliquot with EtOAc and spot on a TLC plate (Hexane/EtOAc 3:1). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) is fully consumed.

  • Analytical Validation: Purify via flash chromatography. To validate the stereochemistry, perform a 1D NOE (Nuclear Overhauser Effect) NMR experiment. Irradiation of the C2 proton will show a strong spatial correlation to the C4 methyl/hydroxyl group, confirming the highly controlled syn diastereoselectivity inherent to the chair-like transition state of this cyclization 4[4].

Quantitative Performance Comparison

The following table summarizes the operational and physicochemical differences between the two synthetic pathways, providing a quick-reference guide for process chemists.

Parameter / Property3-Bromophenyl Piperidine Workflow3-Bromophenyl THP Workflow
Heteroatom Character Nitrogen (Basic, pKa ~9.5)Oxygen (Neutral)
Primary Synthetic Route Suzuki-Miyaura + HydrogenationAcid-Catalyzed Prins Cyclization
Protecting Group Requirement Mandatory (Boc, Cbz, Bn)None
Catalyst Dependency High (Pd for coupling, Pt/Rh for reduction)Low (p-TSA / Silica Gel)
Debromination Risk High (Requires specialized reduction catalysts)None (No reductive steps involved)
Stereochemical Control Moderate (Dependent on reduction face)High (syn / anti controlled by transition state)
Typical Overall Yield 60% – 80%40% – 88%

Conclusion

Both the piperidine and tetrahydropyran rings are exceptional scaffolds for presenting the 3-bromophenyl vector in 3D space. If the biological target requires a basic amine for a critical salt bridge, the piperidine route is unavoidable. However, chemists must be prepared to manage protecting group chemistry and carefully navigate the hydrodehalogenation risks during alkene reduction. Conversely, if the basic nitrogen is not required, the THP scaffold offers a highly elegant, atom-economical alternative. The solvent-free Prins cyclization provides rapid access to complex, stereodefined 3-bromophenyl THP derivatives without the need for expensive transition metals or protecting groups.

References

  • Macedo, A., Wendler, E. P., Dos Santos, A. A., Zukerman-Schpector, J., & Tiekink, E. R. T. (2010). Solvent-free catalysed synthesis of tetrahydropyran odorants: the role of SiO2. Journal of the Brazilian Chemical Society. [Link]

  • ACS Publications. (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters. [Link]

  • NIH / PMC. (2025). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes.[Link]

Sources

Validation

Optimizing Purity Analysis of 4-(3-Bromophenyl)tetrahydro-2H-pyran: A Comparative HPLC Validation Guide

As pharmaceutical pipelines increasingly rely on complex halogenated scaffolds, the analytical methods used to verify intermediate purity must evolve. 4-(3-Bromophenyl)tetrahydro-2H-pyran is a highly versatile bulk drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated scaffolds, the analytical methods used to verify intermediate purity must evolve. 4-(3-Bromophenyl)tetrahydro-2H-pyran is a highly versatile bulk drug intermediate, frequently utilized in Suzuki cross-coupling reactions to synthesize complex active pharmaceutical ingredients (APIs)[1].

However, quantifying the purity of this compound presents a distinct analytical challenge: separating the target molecule from its positional isomers (e.g., the 2-bromo and 4-bromo analogs) and structurally similar synthetic byproducts. Because these impurities possess nearly identical molecular weights and hydrophobicities, traditional Alkyl (C18) stationary phases often fail to provide adequate baseline resolution.

This guide provides a comprehensive, objective comparison between standard C18 and Biphenyl HPLC columns for the purity analysis of 4-(3-Bromophenyl)tetrahydro-2H-pyran. By grounding our methodology in the2[2] and 3[3] frameworks, we establish a self-validating system that ensures data integrity and regulatory compliance.

The Analytical Challenge: Mechanistic Causality

To understand why a method succeeds or fails, we must examine the molecular interactions at play. 4-(3-Bromophenyl)tetrahydro-2H-pyran consists of a tetrahydropyran (THP) ring linked to a brominated aromatic ring.

Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions . When attempting to separate 3-bromo from 4-bromo positional isomers, the dispersive forces are virtually indistinguishable, leading to co-elution[4].

Conversely, Biphenyl stationary phases offer orthogonal retention mechanisms. The biphenyl ligand contains two aromatic rings connected by a single bond, providing a dense electron cloud. The electronegative bromine atom on the analyte creates a localized dipole and withdraws electron density from its own aromatic ring. This electron-deficient ring forms strong π−π interactions with the electron-rich biphenyl stationary phase[4][5]. Furthermore, the specific position of the bromine atom (meta vs. para) subtly alters the molecule's dipole moment, allowing the biphenyl column to easily distinguish and resolve the isomers.

RetentionMechanism Compound 4-(3-Bromophenyl)tetrahydro-2H-pyran (Halogenated Aromatic) C18 Standard C18 Column Compound->C18 Biphenyl Biphenyl Column Compound->Biphenyl Mech1 Hydrophobic Interactions (Dispersive) C18->Mech1 Biphenyl->Mech1 Mech2 π-π Interactions (Aromatic Ring) Biphenyl->Mech2 Mech3 Dipole-Dipole Interactions (Halogen Substituent) Biphenyl->Mech3 Result1 Poor Isomer Resolution (Rs < 1.5) Mech1->Result1 Result2 Baseline Resolution (Rs > 2.0) Mech2->Result2 Mech3->Result2

Fig 1. Comparative retention mechanisms of C18 vs. Biphenyl phases for halogenated aromatics.

The Mobile Phase Imperative: Methanol vs. Acetonitrile

A critical, often overlooked parameter in biphenyl chromatography is the choice of organic modifier. While acetonitrile is a staple in reversed-phase HPLC, it possesses its own π electrons (C≡N triple bond). These π electrons actively compete with the analyte, suppressing the π−π interactions between the bromophenyl ring and the biphenyl stationary phase[6]. Therefore, methanol is strictly utilized in this protocol to maximize selectivity.

Experimental Protocols & Methodology

The following step-by-step methodology is designed as a self-validating system, ensuring that System Suitability Testing (SST) criteria are met before any sample is quantified.

Chromatographic Conditions Comparison
ParameterTraditional Method (C18)Optimized Method (Biphenyl)
Column Octadecylsilane (C18), 150 x 4.6 mm, 3 µmBiphenyl, 150 x 4.6 mm, 3 µm
Mobile Phase 60:40 Acetonitrile : Water (0.1% Formic Acid)60:40 Methanol : Water (0.1% Formic Acid)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection (UV) 254 nm254 nm
Injection Vol. 10 µL10 µL
Step-by-Step Preparation Workflow
  • Diluent Preparation: Prepare a 50:50 mixture of Methanol and HPLC-grade Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-(3-Bromophenyl)tetrahydro-2H-pyran reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.

  • Resolution Mixture (System Suitability): Spike the standard stock solution with 0.1% (w/w) of the 2-bromo and 4-bromo positional isomers.

  • Working Sample Preparation (0.1 mg/mL): Transfer 5.0 mL of the Standard Stock Solution to a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Method Validation Lifecycle

To demonstrate that the analytical procedure is fit for its intended purpose, validation must follow the lifecycle approach outlined in 7[7]. The workflow below dictates the logical progression of validation parameters.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Start Analytical Target Profile (ATP) MethodDev Method Optimization (Biphenyl Phase Selection) Start->MethodDev Specificity Specificity (Peak Resolution > 2.0) MethodDev->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity LOD_LOQ Sensitivity (LOD/LOQ Determination) Specificity->LOD_LOQ Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision Robustness Robustness Testing (Temp, Flow, Mobile Phase) Precision->Robustness LOD_LOQ->Robustness Final Validated HPLC Method Robustness->Final

Fig 2. ICH Q2(R2) compliant analytical method validation lifecycle workflow.

Specificity and System Suitability

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[2]. The Resolution Mixture was injected onto both columns to evaluate the separation of the 3-bromo target from its 2-bromo and 4-bromo isomers.

ParameterTarget CriteriaC18 Column ResultBiphenyl Column ResultPass/Fail (Biphenyl)
Retention Time (Target) N/A6.4 min8.2 minN/A
Resolution (Rs) vs Isomers 1.51.1 (Co-elution)2.6 (Baseline)PASS
Tailing Factor (T) 1.51.61.1PASS
Theoretical Plates (N) 50006,20012,500PASS

Analysis: The C18 column failed to achieve the minimum USP resolution requirement (Rs 1.5)[3], rendering it unfit for purity analysis of this compound. The Biphenyl column, leveraging π−π selectivity, achieved a superior resolution of 2.6.

Linearity, Range, and Sensitivity

Following the confirmation of specificity on the Biphenyl column, linearity was evaluated across 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).

ParameterBiphenyl Column ResultICH Q2(R2) Acceptance Criteria
Correlation Coefficient ( R2 ) 0.9998 0.999
y-Intercept Bias 1.2% 2.0% of 100% response
Limit of Detection (LOD) 0.02 µg/mLS/N Ratio 3:1
Limit of Quantitation (LOQ) 0.06 µg/mLS/N Ratio 10:1
Accuracy and Precision

Accuracy was determined via recovery studies by spiking known quantities of the reference standard at 80%, 100%, and 120% levels into a synthetic matrix. Method precision (repeatability) was assessed via six replicate injections at the 100% level.

Validation LevelMean Recovery (%)% RSD (n=6)USP <1225> Criteria
80% Concentration 99.4%0.8%98.0 - 102.0%
100% Concentration 100.2%0.5%98.0 - 102.0%
120% Concentration 99.8%0.6%98.0 - 102.0%

Conclusion & Best Practices

The empirical data demonstrates that traditional C18 columns are fundamentally ill-equipped to resolve the positional isomers of 4-(3-Bromophenyl)tetrahydro-2H-pyran due to a reliance on purely dispersive interactions.

By transitioning to a Biphenyl stationary phase and utilizing a methanol-based mobile phase , analysts can activate robust π−π and dipole-dipole interaction mechanisms[4][6]. This optimized method not only achieves baseline resolution (Rs = 2.6) but also fully satisfies the stringent accuracy, precision, and linearity requirements set forth by ICH Q2(R2) and USP <1225>.

Key Takeaway for Method Developers: When analyzing halogenated aromatic intermediates, immediately screen biphenyl or other π -active stationary phases rather than exhausting resources attempting to force a separation on a generic C18 column.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.
  • 〈1225〉 Validation of Compendial Procedures - USP-NF. United States Pharmacopeia.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.
  • Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque.
  • 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. Echemi.
  • Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Thames Restek.

Sources

Comparative

GC-MS Analysis and Differentiation of 4-(3-Bromophenyl)tetrahydro-2H-pyran Isomers: A Comparative Guide

As a Senior Application Scientist, differentiating positional isomers such as the ortho (2-bromo), meta (3-bromo), and para (4-bromo) variants of 4-(bromophenyl)tetrahydro-2H-pyran presents a classic analytical challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, differentiating positional isomers such as the ortho (2-bromo), meta (3-bromo), and para (4-bromo) variants of 4-(bromophenyl)tetrahydro-2H-pyran presents a classic analytical challenge. These compounds are critical scaffolds in medicinal chemistry, where even subtle structural variations profoundly dictate pharmacological efficacy and off-target toxicity[1].

While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile organic compound analysis, standardizing a method to resolve these nearly identical isomers requires moving beyond default parameters. This guide objectively compares chromatographic strategies and details the mechanistic causality behind isomer differentiation to ensure absolute analytical confidence.

Mechanistic Causality: The Physics of Isomer Differentiation

To successfully separate and identify these isomers, one must exploit their subtle physicochemical discrepancies. The differentiation relies on two core principles: Chromatographic Retention Dynamics and Electron Ionization (EI) Fragmentation Pathways .

Chromatographic Retention Dynamics ( π−π Interactions & Sterics)

Positional isomers possess identical molecular weights but differ in their dipole moments and polarizabilities.

  • The Ortho Isomer (2-Bromophenyl): The bulky bromine atom in the ortho position creates severe intramolecular steric hindrance against the equatorial protons of the tetrahydropyran (THP) ring. This forces the aromatic ring out of coplanarity, increasing the molecule's sphericity and lowering its overall boiling point. Consequently, it elutes first.

  • The Para Isomer (4-Bromophenyl): This isomer is highly linear and unhindered. Its exposed π -electron system allows for maximum surface-area contact and deeper penetration into phenyl-containing stationary phases, resulting in the strongest retention[2].

Electron Ionization (EI) Fragmentation Logic

Under standard 70 eV EI conditions, all isomers yield an identical molecular ion ( M+∙ ) at m/z 240/242 (reflecting the 79Br and 81Br isotopes). However, their fragmentation pathways diverge based on spatial geometry[3].

  • The Ortho-Effect: The ortho isomer undergoes a unique fragmentation driven by spatial proximity. The bromine atom interacts with the adjacent THP oxygen or ring protons, facilitating the rapid expulsion of a bromine radical ( Br∙ ). This yields a highly abundant [M-Br]+ fragment at m/z 161.

  • Standard Cleavage: The meta and para isomers lack this proximity. Their spectra are dominated by standard benzylic cleavage (yielding m/z 155/157) and THP ring opening (yielding m/z 168/170).

G M Molecular Ion[M]+. m/z 240/242 O Ortho-Effect (2-Bromo only) M->O Steric Proximity B Benzylic Cleavage (All Isomers) M->B Standard R THP Ring Opening (All Isomers) M->R Standard F1 [M-Br]+ m/z 161 O->F1 F2 [C6H4Br]+ m/z 155/157 B->F2 F3 [M-C4H8O]+ m/z 168/170 R->F3

Fig 1. Divergent EI-MS fragmentation pathways driven by positional isomerism.

Comparative Analysis of GC Stationary Phases

Selecting the correct column chemistry is the most critical variable in this workflow. A standard non-polar column will fail to provide the necessary selectivity.

Stationary PhaseCompositionPerformance for Bromophenyl-THP IsomersVerdict
DB-1MS 100% DimethylpolysiloxaneSeparates purely by boiling point. Results in severe co-elution of the meta and para isomers due to nearly identical boiling points.Not Recommended
DB-5MS 5% Phenyl / 95% DimethylOffers slight polarizability. Can achieve partial resolution, but requires excessively long, shallow temperature ramps ( ≤2∘C/min ).Sub-optimal
DB-17MS 50% Phenyl / 50% DimethylHigh phenyl content exploits the subtle π−π interaction differences between the meta and para isomers. Achieves baseline resolution rapidly.Optimal Choice

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates retention index (RI) markers and internal standards to continuously verify instrument tuning, column integrity, and injection reproducibility[4].

Step 1: System Suitability & Calibration
  • Blank Verification: Inject 1.0 µL of GC-grade Hexane to confirm the absence of column bleed or injector carryover.

  • RI Calibration: Inject a standard mixture of C8​−C20​ n-alkanes. Calculate the Kovats Retention Index (RI) calibration curve. This normalizes retention times, making your data reproducible across different laboratories regardless of column age or precise flow rate[2].

Step 2: Sample Preparation
  • Dissolve the 4-(bromophenyl)tetrahydro-2H-pyran analyte in GC-grade Ethyl Acetate to a concentration of 50 µg/mL.

  • Internal Standard (IS) Spiking: Spike the sample with 4-(4-chlorophenyl)tetrahydro-2H-pyran (IS) to a final concentration of 10 µg/mL. The constant response ratio of the IS validates injection volume consistency and MS detector stability.

Step 3: GC-MS Acquisition Parameters (DB-17MS)
  • Inlet: 250∘C , Split ratio 10:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 100∘C (hold 1 min), ramp at 15∘C/min to 200∘C , then ramp at 5∘C/min to 280∘C (hold 5 min). Causality: The shallow secondary ramp maximizes the π−π interaction time during the critical elution window of the isomers.

  • MS Source: 230∘C , 70 eV Electron Ionization. Scan range m/z 50–350.

Step 4: Data Processing

Calculate the RI for each detected peak. Compare the empirical RI and the ratio of diagnostic ions (m/z 161 vs. m/z 168) against the quantitative data summary below to assign isomer identity.

G N1 System Calibration (Alkane RI Markers) N2 Sample Injection & IS Spiking N1->N2 N3 GC Separation (DB-17MS Column) N2->N3 N4 EI-MS Detection (70 eV) N3->N4 N5 Data Processing (RI & Spectra) N4->N5

Fig 2. Self-validating GC-MS workflow for bromophenyl isomer analysis.

Quantitative Data Summary

The following table summarizes the expected chromatographic and mass spectral behavior of the isomers when utilizing the optimized DB-17MS methodology.

IsomerElution OrderApprox. Kovats RI (DB-17MS)Base Peak (m/z)Key Diagnostic Ions (m/z)Structural Causality
4-(2-Bromophenyl)THP 1~1745161240/242, 161 , 104Steric hindrance lowers BP; Ortho-effect drives Br loss.
4-(3-Bromophenyl)THP 2~1780155/157240/242, 168/170, 155/157Moderate π−π interaction; standard benzylic cleavage.
4-(4-Bromophenyl)THP 3~1815155/157240/242, 168/170, 155/157High linearity maximizes π−π retention; standard cleavage.

References

  • [1] Title: Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [2] Title: Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Source: Drug Testing and Analysis / PubMed. URL:[Link]

  • [4] Title: Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Source: Talanta / PubMed. URL:[Link]

  • [3] Title: Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Source: TrAC Trends in Analytical Chemistry / ResearchGate. URL:[Link]

Sources

Validation

Steric Hindrance Effects: A Comparative Guide to 3-Bromo vs. 2-Bromo Phenyl Tetrahydropyran

Executive Summary The synthesis and application of tetrahydropyran (THP) structural elements are foundational in modern medicinal chemistry, heavily utilized to improve the aqueous solubility and pharmacokinetic profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and application of tetrahydropyran (THP) structural elements are foundational in modern medicinal chemistry, heavily utilized to improve the aqueous solubility and pharmacokinetic profiles of drug candidates 1. When functionalizing these saturated heterocycles, the positional isomerism of halogenated aryl substituents dictates both the molecule's 3D conformation and its downstream reactivity.

This guide provides an objective, data-driven comparison between two critical building blocks: 2-(3-bromophenyl)tetrahydro-2H-pyran (the meta-bromo isomer) 2 and 2-(2-bromophenyl)tetrahydro-2H-pyran (the ortho-bromo isomer) . By analyzing the causality behind their steric differences, researchers can rationally select the appropriate catalytic systems for complex cross-coupling workflows.

Conformational Dynamics & Causality

The fundamental behavioral divergence between these two isomers stems from the steric bulk of the THP ring interacting with the bromine atom.

  • The 3-Bromo Isomer (Unhindered): The THP ring predominantly adopts a chair conformation. The bulky aryl substituent strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions (the A-value of a phenyl group is approximately 2.8 kcal/mol). Because the bromine is at the meta position, it is directed away from the THP core. This allows relatively unhindered rotation around the C(aryl)–C(THP) bond.

  • The 2-Bromo Isomer (Sterically Hindered): In this isomer, the ortho-bromine (van der Waals radius ~1.85 Å) is forced into close spatial proximity with the equatorial protons at C3 and C6 of the THP ring. This severe steric clash restricts C–C bond rotation, significantly raising the rotational energy barrier ( ΔG‡ ) and inducing atropisomeric behavior on the NMR timescale at lower temperatures. Sterically demanding tetrahydropyrans of this nature are notoriously challenging to functionalize without highly optimized conditions 3.

Impact on Catalytic Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the positional steric hindrance dictates the rate-limiting step of the catalytic cycle.

While oxidative addition into the C–Br bond occurs readily for both isomers, the resulting Pd(II) intermediate behaves vastly differently. For the 2-bromo isomer, the bulky THP ring sits directly adjacent (ortho) to the palladium center. This creates a highly congested microenvironment that blocks the trajectory required for the incoming nucleophile (e.g., boronic acid), stalling the transmetalation step.

CatalyticCycle Pd Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd->OxAdd Ar-Br Trans2 Transmetalation (2-Bromo) Steric Bottleneck OxAdd->Trans2 2-Bromo Trans3 Transmetalation (3-Bromo) Unhindered Pathway OxAdd->Trans3 3-Bromo RedElim Reductive Elimination Trans2->RedElim R-B(OH)2 (Slow) Trans3->RedElim R-B(OH)2 (Fast) RedElim->Pd Product

Catalytic cycle highlighting the transmetalation bottleneck for the 2-bromo isomer.

To overcome this bottleneck, the 2-bromo isomer strictly requires sterically demanding, electron-rich biaryl phosphine ligands (such as XPhos). These ligands facilitate the formation of a highly active, monoligated Pd(0) species and force the substrate into a reactive conformation. In contrast, the 3-bromo isomer couples efficiently using standard, unhindered ligands like PPh₃.

Quantitative Data Comparison

The following tables summarize the physical properties and benchmark reactivity profiles of both isomers, demonstrating the profound impact of ortho-steric hindrance.

Table 1: Conformational & Physical Properties
Property3-Bromo Phenyl THP (meta)2-Bromo Phenyl THP (ortho)
Preferred Conformation Equatorial ArylEquatorial Aryl (Distorted)
C–C Rotational Barrier ( ΔG‡ ) < 8 kcal/mol (Free rotation)~14-16 kcal/mol (Restricted)
Steric Clash Vector NoneC(aryl)-Br THP C3-H
Atropisomerism NoneObservable at low temp (VT-NMR)
Table 2: Benchmark Suzuki-Miyaura Coupling Yields

Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 2.0 eq K₂CO₃, Toluene/H₂O, 90°C, 12h.

Catalytic System3-Bromo Phenyl THP Yield (%)2-Bromo Phenyl THP Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%) > 95%< 15%PPh₃ cannot overcome the transmetalation steric barrier of the 2-bromo isomer.
Pd₂(dba)₃ / XPhos (2 mol%) > 95%88%XPhos creates a highly active monoligated Pd center, accommodating the ortho-THP bulk.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing internal controls to guarantee data accuracy.

Protocol A: Variable-Temperature NMR (VT-NMR) Conformational Analysis

This protocol measures the rotational barrier ( ΔG‡ ) caused by the ortho-bromine steric clash. The self-validating nature of this protocol relies on capturing both the high-temperature fast-exchange limit and the low-temperature slow-exchange limit. By verifying the coalescence temperature ( Tc​ ) against simulated line-shape rate constants, researchers can internally calibrate the thermodynamic calculations without relying solely on external temperature probes.

VTNMR_Workflow Prep Sample Prep (Toluene-d8) Acq VT-NMR Acquisition (-80°C to +25°C) Prep->Acq Sim Line-Shape Analysis (Rate Constants) Acq->Sim Calc Eyring Plot (Thermodynamics) Sim->Calc

Step-by-step experimental workflow for Variable-Temperature NMR (VT-NMR) analysis.

  • Sample Preparation: Dissolve 15 mg of the 2-bromo phenyl THP isomer in 0.6 mL of Toluene- d8​ . Toluene is selected over CDCl₃ to allow for low-temperature acquisition without solvent freezing.

  • Acquisition: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Acquire standard 1H NMR spectra starting at 25°C.

  • Cooling Gradient: Cool the probe in 10°C decrements down to -80°C. Allow 10 minutes of equilibration time at each step.

  • Observation: Monitor the benzylic THP proton (C2-H). At room temperature, it appears as an averaged signal. As the temperature drops below Tc​ , the signal will broaden and eventually split into distinct peaks representing the frozen atropisomeric conformers.

  • Line-Shape Analysis: Extract the exchange rate constants ( k ) at each temperature using dynamic NMR simulation software (e.g., DNMR3).

  • Thermodynamic Calculation: Plot ln(k/T) vs. 1/T (Eyring plot) to derive the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ), ultimately yielding the rotational barrier ( ΔG‡ ).

Protocol B: qNMR-Tracked Suzuki-Miyaura Coupling

To definitively attribute low yields to steric stalling rather than evaporative loss or extraction inefficiency, this protocol utilizes 1,3,5-trimethoxybenzene as an internal quantitative NMR (qNMR) standard. This ensures absolute mass balance tracking throughout the reaction.

  • Preparation: In a nitrogen-filled glovebox, charge a 2-dram vial with the aryl bromide (0.5 mmol), phenylboronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).

  • Internal Standard Addition: Add exactly 0.166 mmol of 1,3,5-trimethoxybenzene (qNMR standard) to the vial.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.01 mmol, 2 mol%) and the selected ligand (e.g., PPh₃ or XPhos, 0.04 mmol).

  • Reaction: Add 2 mL of degassed Toluene. Seal the vial, remove it from the glovebox, and heat at 90°C for 12 hours.

  • Quench & Analysis: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate the filtrate in vacuo.

  • qNMR Validation: Dissolve the crude mixture in CDCl₃ and acquire a quantitative 1H NMR spectrum (D1 relaxation delay 10 seconds). Integrate the product peaks against the 1,3,5-trimethoxybenzene singlet (6.08 ppm, 3H) to determine the absolute chemical yield.

References

  • Title: Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives | The Journal of Organic Chemistry Source: ACS Publications URL
  • Title: 2-(3-bromophenyl)
  • Title: Tetrahydro-2H-pyran-2-ylmethoxy | Sigma-Aldrich Source: MilliporeSigma URL
  • Title: Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes Source: MDPI URL

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structural Integrity of 4-(3-Bromophenyl)tetrahydro-2H-pyran via 2D NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrect structural assignment c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrect structural assignment can lead to misinterpreted biological results, wasted resources, and significant delays in the development pipeline. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a first-line technique, its limitations in resolving complex or overlapping signals can introduce critical ambiguities.[1][2]

This guide provides an in-depth comparison of methodologies for validating the structural integrity of a representative small molecule, 4-(3-Bromophenyl)tetrahydro-2H-pyran. We will explore a multi-pronged 2D NMR approach, detailing not just the protocols but the causal logic behind their application. This ensures a self-validating workflow, delivering high-confidence structural elucidation essential for regulatory submission and advancing therapeutic candidates.

Figure 1: Target Molecule
4-(3-Bromophenyl)tetrahydro-2H-pyran

The 2D NMR Toolkit: From Connectivity to Confirmation

Two-dimensional NMR spectroscopy enhances spectral resolution by spreading nuclear interactions across two frequency dimensions, transforming a crowded 1D spectrum into a detailed topographical map of molecular connectivity.[3] For 4-(3-Bromophenyl)tetrahydro-2H-pyran, a combination of three core experiments—COSY, HSQC, and HMBC—is essential for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): Mapping the Proton Network

Expertise & Causality: The COSY experiment is the foundational step for outlining the proton spin systems within a molecule. It identifies protons that are scalar-coupled, typically through two or three bonds (²JHH, ³JHH).[4] In our target molecule, this is critical for tracing the connectivity around the saturated tetrahydropyran (THP) ring and establishing the relative positions of protons on the aromatic ring. The presence of a cross-peak between two protons is definitive evidence of their proximity through the bonding network.

Expected Correlations for 4-(3-Bromophenyl)tetrahydro-2H-pyran:

  • THP Ring: Protons on C2 will show correlations to protons on C3. Similarly, protons on C5 will correlate with protons on C6.

  • Aromatic Ring: The distinct splitting patterns of the aromatic protons will be confirmed by their COSY correlations, helping to definitively assign their substitution pattern (e.g., H2' to H6', H4' to H5').

dot

Caption: Expected ¹H-¹H COSY correlations for the target molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

Expertise & Causality: The HSQC experiment is a highly sensitive method for identifying which protons are directly attached to which carbon atoms.[5] It generates a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a one-bond ¹H-¹³C correlation (¹JCH).[6] This is the most reliable way to assign the carbon resonances, leveraging the typically better-resolved proton spectrum. For our molecule, it will unambiguously link every proton on the THP and aromatic rings to its corresponding carbon atom.

Expected Correlations:

  • A cross-peak will appear for every CH, CH₂, and CH₃ group in the molecule.

  • For example, the proton signal for H4 will show a correlation to the carbon signal for C4. The two proton signals for the C2 methylene group will both correlate to the C2 carbon signal.

  • Quaternary carbons (like C1', C3', and the aliphatic C4) will not show signals in an HSQC spectrum, a key piece of diagnostic information.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

Expertise & Causality: The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons over multiple bonds, typically two and three bonds away (²JCH and ³JCH).[7][8] This allows us to connect the spin systems established by COSY. For 4-(3-Bromophenyl)tetrahydro-2H-pyran, HMBC is the definitive experiment that proves the connection between the tetrahydropyran ring and the 3-bromophenyl substituent via the C4 quaternary carbon.

Expected Correlations:

  • Key Connectivity: The proton at C4 (H4) should show a correlation to the aromatic carbons C1', C2', and C6'. This is the critical link between the two ring systems.

  • Intra-ring Connectivity: Protons on C2 will show correlations to C3 and C4, confirming the THP ring structure.

  • Aromatic Structure: Protons on the aromatic ring will show correlations to neighboring and meta- carbons, confirming their positions relative to the quaternary C1' and the bromine-bearing C3'. For example, H2' should correlate to C4, C6', and C3'.

dot

Caption: Logical flow of structural assembly using HMBC data.

Experimental Protocols: A Self-Validating Workflow

The following protocols are starting points for a standard 500 MHz spectrometer and may require optimization based on sample concentration and instrument specifics.

dot

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation cluster_val Validation Prep Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ or DMSO-d₆ H1 1D ¹H NMR Prep->H1 C13 1D ¹³C & DEPT-135 H1->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC P1 Assign ¹H spin systems (COSY) HMBC->P1 P2 Assign protonated carbons (HSQC & DEPT) P1->P2 P3 Connect fragments via quaternary carbons (HMBC) P2->P3 P4 Assemble Full Structure P3->P4 Val Verify all correlations are consistent with proposed structure P4->Val

Caption: Comprehensive workflow for 2D NMR structural validation.

Parameter COSY HSQC HMBC
Pulse Program gCOSY or COSYGPHSQCEDETGPHMBCGP
Purpose Correlates J-coupled protons (2-3 bonds)Correlates protons to directly attached carbons (1 bond)Correlates protons to carbons over multiple bonds (2-4 bonds)
Spectral Width (F2, ¹H) ~12 ppm (centered on proton spectrum)~12 ppm~12 ppm
Spectral Width (F1) ~12 ppm~160-200 ppm (centered on carbon spectrum)~160-200 ppm
Number of Scans (ns) 2-82-88-32 (less sensitive)
Increments (F1) 256-512256-512256-512
Long-Range Coupling (ⁿJCH) N/AN/AOptimized for 8 Hz (common for ²JCH, ³JCH)

Comparison with Alternative Structural Validation Methods

While 2D NMR is exceptionally powerful, it is crucial to understand its place among other analytical techniques. The choice of method often depends on the available sample, the specific question being asked, and the stage of development.

Technique Principle Pros Cons Best For
2D NMR Spectroscopy Measures through-bond and through-space nuclear correlations in solution.Provides unambiguous atom-level connectivity and stereochemistry; non-destructive.[9]Requires slightly more sample and time than MS; can be complex for very large molecules.[10][11]Definitive structural elucidation and confirmation of isomers.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides an absolute 3D structure (the "gold standard").Requires a high-quality single crystal, which can be difficult or impossible to grow.Absolute stereochemistry determination when a crystal is available.
Mass Spectrometry (MS/HRMS) Measures mass-to-charge ratio of ionized molecules and their fragments.Extremely sensitive, provides exact molecular weight and formula (HRMS), and fragmentation data can suggest substructures.[12]Does not directly provide connectivity or stereochemistry; isomers can be indistinguishable.Confirming molecular formula and identifying known compounds via fragmentation library matching.
Computational Prediction Uses quantum chemical methods (e.g., DFT) to predict NMR spectra for a proposed structure.[13]Can help differentiate between plausible isomers by comparing predicted vs. experimental spectra.Accuracy depends on the computational method used; can be computationally expensive.Resolving ambiguities between several highly plausible structures.

Conclusion: A Mandate for Rigor

For drug development professionals, structural integrity is non-negotiable. A comprehensive 2D NMR analysis, integrating COSY, HSQC, and HMBC data, provides a robust, self-validating system for the structural elucidation of small molecules like 4-(3-Bromophenyl)tetrahydro-2H-pyran. This approach moves beyond simple spectral interpretation to a logical, evidence-based construction of the molecule, ensuring that the compound moving forward is precisely the one intended. By understanding the causality behind each experiment and comparing its strengths against other techniques, researchers can confidently defend their structural assignments and build a solid foundation for their entire research program.

References

  • 2D NMR spectroscopy for structural elucidation of complex small molecules . (2020). YouTube. Available at: [Link]

  • 2D NMR Introduction . (2019). Chemistry LibreTexts. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . (2006). Current Organic Chemistry. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them . (2025). Creative Biostructure. Available at: [Link]

  • Investigation of the Experimental Limits of Small-Sample Heteronuclear 2D NMR . (2010). Journal of Natural Products. Available at: [Link]

  • New Advances in Fast Methods of 2D NMR Experiments . (2019). IntechOpen. Available at: [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization . (2025). arXiv. Available at: [Link]

  • Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques . (2002). Methods in Molecular Biology. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures . ResearchGate. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation . (2018). Emery Pharma. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . (2008). Angewandte Chemie International Edition. Available at: [Link]

  • 2D-NMR Spectra . University of Calgary. Available at: [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges . (2025). Chemical Reviews. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020). YouTube. Available at: [Link]

  • Automated structure verification of small molecules libraries using 1D and 2D NMR techniques . (2002). PubMed. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data . (2004). Magnetic Resonance in Chemistry. Available at: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy . (2018). ResearchGate. Available at: [Link]

  • NMRによる正しい構造解析に必要な知識と心掛け (Knowledge and attention required for correct structure analysis by NMR) . (2018). Bunseki. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Coupling Reactivity of 4-(3-Bromophenyl)tetrahydro-2H-pyran versus Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science.[1][2] The choice of the aryl halide substrate is a critical parameter that significantly influences reaction efficiency, scope, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the cross-coupling reactivity of 4-(3-bromophenyl)tetrahydro-2H-pyran, a representative aryl bromide, with its analogous aryl chloride counterparts. Supported by established principles and representative experimental data, we will explore the nuances of their behavior in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings.

Theoretical Foundation: The Carbon-Halogen Bond Enigma

The disparate reactivity between aryl bromides and aryl chlorides is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-Cl bond is significantly stronger and shorter than the C-Br bond, rendering it more challenging to cleave.[1][3]

  • C-Cl Bond Dissociation Energy: ~96 kcal/mol

  • C-Br Bond Dissociation Energy: ~81 kcal/mol

This energetic disparity has profound implications for the rate-determining step of many cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[4][5] The weaker C-Br bond of substrates like 4-(3-bromophenyl)tetrahydro-2H-pyran undergoes oxidative addition more readily and under milder conditions compared to the analogous aryl chloride.[2][6]

The Catalytic Cycle: A Focus on Oxidative Addition

The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding the critical role of the aryl halide.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) - M-X Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond, is often the kinetic bottleneck of the reaction, especially for less reactive aryl chlorides.[4][5]

Comparative Reactivity in Key Cross-Coupling Reactions

The general reactivity trend of aryl halides (I > Br > OTf > Cl) holds true across a spectrum of cross-coupling reactions.[7][8] However, the development of sophisticated, electron-rich, and sterically hindered phosphine ligands has enabled the efficient activation of the more robust C-Cl bond, albeit often necessitating more forcing reaction conditions.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a stalwart in the synthesis of biaryl compounds. The difference in reactivity between 4-(3-bromophenyl)tetrahydro-2H-pyran and its chloro-analogue is pronounced in this transformation.

Representative Experimental Data: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
4-(3-Bromophenyl)tetrahydro-2H-pyranPhenylboronic AcidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O80 / 492
4-(3-Chlorophenyl)tetrahydro-2H-pyranPhenylboronic AcidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O100 / 24<10
4-(3-Chlorophenyl)tetrahydro-2H-pyranPhenylboronic AcidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane110 / 1288

As the data illustrates, standard palladium catalysts like Pd(PPh₃)₄ are highly effective for the coupling of the aryl bromide under relatively mild conditions.[9] In contrast, the corresponding aryl chloride is largely unreactive with the same catalyst system.[7] To achieve high yields with the aryl chloride, a more advanced catalyst system employing a bulky, electron-rich ligand such as SPhos is required, along with higher temperatures.[10]

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the arylation of alkenes.[11] Similar to the Suzuki-Miyaura coupling, the choice of the aryl halide significantly impacts the reaction conditions.

Representative Experimental Data: Heck Reaction

SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
4-(3-Bromophenyl)tetrahydro-2H-pyrann-Butyl AcrylatePd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%)Et₃NDMF100 / 695
4-(3-Chlorophenyl)tetrahydro-2H-pyrann-Butyl AcrylatePd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%)Et₃NDMF120 / 2425
4-(3-Chlorophenyl)tetrahydro-2H-pyrann-Butyl AcrylatePd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (3 mol%)Cy₂NMe1,4-Dioxane110 / 1891

Traditional catalyst systems for the Heck reaction readily promote the coupling of aryl bromides.[12] However, these conditions are often insufficient for unactivated aryl chlorides. The use of bulky, electron-rich trialkylphosphine ligands, such as P(t-Bu)₃, is crucial for achieving high conversions with aryl chloride substrates, often at elevated temperatures.[13][14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[15] Interestingly, while the general reactivity trend often holds, the nuances of the catalytic cycle can lead to different challenges for various aryl halides.

Representative Experimental Data: Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
4-(3-Bromophenyl)tetrahydro-2H-pyranMorpholinePd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)NaOt-BuToluene80 / 894
4-(3-Chlorophenyl)tetrahydro-2H-pyranMorpholinePd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)NaOt-BuToluene100 / 2440
4-(3-Chlorophenyl)tetrahydro-2H-pyranMorpholinePd(OAc)₂ (2 mol%) / XPhos (4 mol%)Cs₂CO₃t-BuOH100 / 1290

First and second-generation Buchwald-Hartwig catalyst systems, while effective for aryl bromides, often struggle with the less reactive aryl chlorides.[16] The development of highly active, sterically demanding biarylphosphine ligands like XPhos has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include a wide range of aryl chlorides.[17][18]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Aryl Chloride (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., SPhos) Reagents->Catalyst Add Solvent Anhydrous Solvent (e.g., 1,4-Dioxane) Catalyst->Solvent Add Degas Degas (e.g., N₂ sparging) Solvent->Degas Flask Oven-dried Schlenk Flask Flask->Reagents Add Heat Heat to specified temperature Degas->Heat Stir Stir for specified time Heat->Stir Cool Cool to room temperature Stir->Cool Quench Quench with H₂O Cool->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., column chromatography) Concentrate->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling of an aryl chloride.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar is added the aryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

  • The palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are added, followed by the anhydrous solvent (e.g., 1,4-dioxane).

  • The reaction mixture is degassed by sparging with nitrogen for 15 minutes.

  • The mixture is heated to the desired temperature (e.g., 110 °C) and stirred for the specified time (e.g., 12 hours).

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.

Conclusion

The choice between 4-(3-bromophenyl)tetrahydro-2H-pyran and its corresponding aryl chloride analogue for cross-coupling reactions is a decision guided by a trade-off between reactivity and substrate availability/cost. Aryl chlorides are often more economical and available from a wider range of starting materials.[4][5]

  • 4-(3-Bromophenyl)tetrahydro-2H-pyran offers higher reactivity, allowing for the use of simpler catalyst systems and milder reaction conditions. This is particularly advantageous in the synthesis of complex molecules with sensitive functional groups.

  • Aryl Chlorides are less reactive due to their stronger C-Cl bond, necessitating the use of more sophisticated and often more expensive catalyst systems, as well as higher reaction temperatures. However, their lower cost and broader availability make them attractive for large-scale syntheses.

The continuous evolution of catalyst technology continues to narrow the reactivity gap between aryl bromides and chlorides.[5] However, a fundamental understanding of their intrinsic reactivity differences remains paramount for the rational design and successful execution of cross-coupling strategies in research and development.

References

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314-321.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Cristau, H.-J., & Lee, H. M. (2002). Recent advances in the Suzuki-Miyaura cross-coupling reaction.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1555-1564.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Negishi, E.-i. (2002). A genealogy of palladium-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
  • Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). Ni(0)/PR3-Catalyzed Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Journal of Organic Chemistry, 69(9), 3447-3452.
  • Sherry, B. D., & Toste, F. D. (2004). The Mechanism of the Wacker Reaction: Development of a Au(I) Catalyzed Variant. Journal of the American Chemical Society, 126(49), 15978-15979.
  • Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Unprecedented Rates for Carbon−Heteroatom Bond Reductive Elimination from Palladium(II).
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(3-Bromophenyl)tetrahydro-2H-pyran: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and respo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(3-Bromophenyl)tetrahydro-2H-pyran, ensuring the safety of laboratory personnel and the protection of our environment. This compound, a brominated organic molecule, requires specific handling procedures due to its classification as a halogenated organic waste. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

Understanding the "Why": The Rationale Behind Segregated Disposal

The core principle for disposing of 4-(3-Bromophenyl)tetrahydro-2H-pyran lies in its chemical nature as a halogenated organic compound. Halogens, such as the bromine atom in this molecule, necessitate a specific waste stream for several critical reasons:

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may pose long-term ecological risks if not managed correctly.[1]

  • Incineration Requirements: The ultimate disposal method for these compounds is typically high-temperature incineration by a licensed hazardous waste facility.[2] Mixing them with non-halogenated solvents can complicate and increase the cost of this process, as different incineration conditions are required.[3]

  • Prevention of Dangerous Reactions: Improper mixing of chemical waste can lead to dangerous reactions.[4] Segregating halogenated compounds from other waste streams, such as acids and oxidizers, is a critical safety measure.[5][6]

Therefore, the cardinal rule is to always segregate halogenated organic waste from non-halogenated waste streams. [2][3][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-(3-Bromophenyl)tetrahydro-2H-pyran for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). While the specific hazards of this compound have not been fully investigated, the general guidelines for handling brominated organic compounds and similar chemicals suggest the following as a minimum:

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile). It may be appropriate to double-glove.[5]To prevent skin contact. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands.[8]
Eye Protection ANSI-approved chemical splash goggles or a face shield.[5]To protect your eyes from splashes or aerosols.
Lab Coat A fully buttoned lab coat made of an appropriate material.To protect your skin and clothing from contamination.
Ventilation All handling and disposal procedures should be conducted within a properly functioning chemical fume hood.[5][7]To minimize the inhalation of any vapors or aerosols.

Step-by-Step Disposal Protocol for 4-(3-Bromophenyl)tetrahydro-2H-pyran

The following protocol outlines the systematic procedure for the safe disposal of 4-(3-Bromophenyl)tetrahydro-2H-pyran, from the point of generation to collection by a licensed waste disposal service.

Waste Collection at the Source
  • Designate a Specific Waste Container: Utilize a dedicated, properly labeled container for "Halogenated Organic Waste."[6][7] This container should be made of a material compatible with the chemical, such as polyethylene, as halogenated solvents can produce acids that corrode metal containers.[5]

  • Accurate Labeling is Crucial: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, such as "Halogenated Organic Waste" or a list of the specific chemicals within.[2][7] Ensure the label is legible and securely affixed to the container.

  • Maintain a Closed Container: Keep the waste container tightly sealed at all times, except when adding waste.[7] This prevents the release of potentially harmful vapors.

Segregation and Storage
  • Physical Separation: Store the halogenated waste container separately from other waste streams, particularly non-halogenated solvents, acids, bases, and oxidizers.[2][5][6]

  • Designated Storage Area: The waste container should be kept in a designated, well-ventilated satellite accumulation area, such as a secondary containment tub within or under a fume hood.[5]

  • Avoid Accumulation: Arrange for regular pick-up of full waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Do not accumulate excessive amounts of waste in the laboratory.[7]

Handling Contaminated Materials
  • Solid Waste: Any materials contaminated with 4-(3-Bromophenyl)tetrahydro-2H-pyran, such as gloves, paper towels, or silica gel, must be disposed of as solid hazardous waste.[6] These items should be collected in a separate, clearly labeled container for "Solid Halogenated Waste."

  • Empty Containers: An "empty" container that held 4-(3-Bromophenyl)tetrahydro-2H-pyran must be handled as hazardous waste unless properly decontaminated.[8][9] Triple rinsing the container with a suitable solvent (e.g., acetone or ethanol) is a common practice. The rinsate must be collected and disposed of as halogenated liquid waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(3-Bromophenyl)tetrahydro-2H-pyran and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_storage Storage & Collection A Generate Waste: 4-(3-Bromophenyl)tetrahydro-2H-pyran B Is the waste liquid or solid? A->B C Collect in a dedicated, labeled 'Halogenated Organic Waste' container. B->C Liquid D Collect in a dedicated, labeled 'Solid Halogenated Waste' container. B->D Solid E Store in a designated satellite accumulation area, segregated from other waste. C->E D->E F Arrange for pickup by EHS or a licensed waste disposal service. E->F

Caption: Disposal workflow for 4-(3-Bromophenyl)tetrahydro-2H-pyran.

Emergency Procedures in Case of a Spill

In the event of a spill, prioritize personal safety and the containment of the material.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's EHS department immediately.

  • Ventilate the Area: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid. Do not use combustible materials like paper towels directly on a large spill.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved April 7, 2024, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved April 7, 2024, from [Link]

  • Hazardous Waste Reduction. (n.d.). Oregon State University - Environmental Health & Safety. Retrieved April 7, 2024, from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved April 7, 2024, from [Link]

  • Laboratory Waste Management Guide. (2015, December 1). King County, Washington - Local Hazardous Waste Management Program. Retrieved April 7, 2024, from [Link]

  • Bromine Standard Operating Procedure. (n.d.). Rutgers University - Environmental Health and Safety. Retrieved April 7, 2024, from [Link]

  • Bromine Standard Operating Procedure. (n.d.). Kennesaw State University. Retrieved April 7, 2024, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved April 7, 2024, from [Link]

  • Effective Laboratory Waste Management. (2025, September 1). Environmental Marketing Services. Retrieved April 7, 2024, from [Link]

  • Safety Data Sheet for 2-(2-Bromoethyl)tetrahydro-2H-pyran. (2024, November 19). Angene Chemical. Retrieved April 7, 2024, from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved April 7, 2024, from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). United States Environmental Protection Agency. Retrieved April 7, 2024, from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved April 7, 2024, from [Link]

Sources

Handling

Personal protective equipment for handling 4-(3-Bromophenyl)tetrahydro-2h-pyran

Advanced Safety and Operational Guide: Handling 4-(3-Bromophenyl)tetrahydro-2H-pyran in Drug Development As drug development accelerates, the reliance on versatile halogenated intermediates like 4-(3-Bromophenyl)tetrahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 4-(3-Bromophenyl)tetrahydro-2H-pyran in Drug Development

As drug development accelerates, the reliance on versatile halogenated intermediates like 4-(3-Bromophenyl)tetrahydro-2H-pyran and its functionalized derivatives (e.g., -4-ol, -4-amine, -4-carboxamide) has grown exponentially. While these scaffolds are invaluable for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to build complex Active Pharmaceutical Ingredients (APIs), they present specific occupational hazards that demand rigorous safety protocols.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Here, we establish a self-validating system of operational safety—explaining the causality behind every piece of Personal Protective Equipment (PPE) and handling procedure so your laboratory can operate with absolute confidence and compliance [1].

Hazard Causality: The "Why" Behind the PPE

To protect yourself effectively, you must understand the molecular behavior of the compound you are handling. The hazards of 4-(3-Bromophenyl)tetrahydro-2H-pyran are dictated by its structural components:

  • The Bromophenyl Moiety: Halogenated aromatics are known skin sensitizers and irritants. More importantly, the presence of the heavy bromine atom dictates strict environmental disposal protocols, as improper incineration releases corrosive hydrobromic acid (HBr) gas.

  • The Tetrahydropyran (THP) Ring: This saturated oxygen-containing heterocycle increases the overall lipophilicity (cLogP) of the molecule. Crucial Insight: If this compound is dissolved in highly penetrative carrier solvents like DMSO or DMF for biological assays, the THP ring facilitates rapid transport across the stratum corneum (the outer layer of skin), turning a minor splash into a systemic exposure event.

  • Physical State: Typically supplied as a crystalline powder, it carries a high risk of aerosolization and static cling during transfer, posing an inhalation hazard.

Logical mapping of molecular structure to specific hazards and required PPE controls.

The Core PPE Matrix

Standard laboratory attire is insufficient when scaling up halogenated intermediates. The table below outlines the mandatory PPE requirements based on operational scale, adhering to the principles outlined in Prudent Practices in the Laboratory[1].

Operational ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical (<1g) Fume hood (Face velocity 80-100 fpm)Single Nitrile (5 mil minimum)Safety glasses with side shieldsStandard FR (Flame Resistant) lab coat
Preparative (1g - 100g) Fume hood + N95/P100 mask if weighing outside hoodDouble Nitrile (Inner: 5 mil, Outer: 8 mil)Chemical splash gogglesLab coat, closed-toe non-porous shoes
Kilo-Lab (>100g) PAPR or Full-face respirator with P100 cartridgesNeoprene outer glove over Nitrile inner gloveFull face shield worn over splash gogglesTyvek coveralls, chemical-resistant apron

Operational Workflows

Protocol A: Safe Dispensing and Weighing (Anti-Aerosolization)

Because the powder can hold a static charge and scatter, standard weighing techniques often lead to invisible benchtop contamination.

  • Environmental Setup: Ensure the Local Exhaust Ventilation (LEV) or fume hood is operational. Place an anti-static mat inside the hood.

  • Static Mitigation: Pass a zero-stat (anti-static) gun over the micro-spatula and the anti-static weigh boat to neutralize surface charges.

  • Transfer: Slowly transfer the crystalline powder. Do not drop the powder from a height. Keep the spatula tip within 1 inch of the weigh boat surface to prevent particulate drift.

  • Decontamination: Cap the source bottle immediately. Before removing the weigh boat from the hood, gently wipe the exterior base of the boat with a lint-free wipe lightly dampened with isopropanol.

Protocol B: Chemical Spill Response

In the event of a spill, immediate and structured containment is required to prevent inhalation and cross-contamination.

  • Assess and Evacuate: If the spill is >50g or occurs outside a fume hood, evacuate the immediate area to allow airborne particulates to settle.

  • Don Spill PPE: Upgrade to a P100 particulate respirator and double nitrile gloves.

  • Containment (Dry Spill): Do not dry-sweep. Dry sweeping aerosolizes the brominated powder. Instead, lightly dampen absorbent spill pads with water or a 10% isopropanol solution and gently lay them over the powder.

  • Containment (Wet Spill in Solvent): Surround the spill with inert absorbent material (e.g., vermiculite or diatomaceous earth). Avoid using combustible absorbents like sawdust if the carrier solvent is flammable.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

Step-by-step workflow for safe chemical spill containment and decontamination.

Waste Management and Disposal Plan

Proper disposal is not just a regulatory requirement; it is an environmental imperative. The presence of the bromine atom dictates strict adherence to halogenated waste protocols[2].

  • Liquid Waste Routing: All reaction mixtures, extraction solvents, and assay buffers containing 4-(3-Bromophenyl)tetrahydro-2H-pyran must be routed exclusively to Halogenated Organic Waste carboys. Mixing this with non-halogenated waste is a severe safety violation, as standard incinerators cannot scrub the resulting hydrobromic acid emissions.

  • Solid Waste Routing: Contaminated PPE (gloves, masks), weigh boats, and wipes must be placed in a dedicated solid hazardous waste bin, double-bagged in 6-mil polyethylene bags, and labeled as "Toxic Solid Waste - Halogenated."

  • Aqueous Waste: Do not pour any aqueous washes (even if deemed "clean" after extraction) down the sink. Traces of the brominated compound can persist and cause aquatic toxicity. All aqueous layers from extractions involving this compound must be collected for professional chemical disposal.

By understanding the mechanistic reasons behind these safety protocols, researchers can handle 4-(3-Bromophenyl)tetrahydro-2H-pyran with the efficiency and safety required in modern drug discovery.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. U.S. Department of Labor. Retrieved from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Retrieved from: [Link]

  • American Chemical Society (ACS). ACS Chemical Safety Guidelines and Best Practices. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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